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5-(Bromomethyl)nicotinonitrile

Cat. No.: B3090421
CAS No.: 1211530-54-9
M. Wt: 197.03
InChI Key: IUHPOQYVQPBUBT-UHFFFAOYSA-N
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Description

Overview of Nicotinonitrile Scaffolds in Organic Synthesis

Importance of Pyridine (B92270) Derivatives in Heterocyclic Chemistry

Pyridine (C5H5N) is a fundamental heterocyclic aromatic compound, structurally analogous to benzene (B151609) but with one CH group replaced by a nitrogen atom. nih.gov This substitution imparts distinct characteristics, including basicity and polarity, making the pyridine ring a crucial component in both organic and medicinal chemistry. nih.gov The nitrogen atom's lone pair of electrons can participate in hydrogen bonding, which is vital for interactions with biological receptors, thereby enhancing the pharmacokinetic properties of drug molecules. nih.gov Consequently, the pyridine nucleus is a core structural motif in thousands of existing and developmental drug candidates, as well as in naturally occurring compounds like vitamins and alkaloids. nih.govresearchgate.netignited.in Pyridine derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. researchgate.nettandfonline.comnih.gov

Applications of Nicotinonitriles as Versatile Intermediates

Nicotinonitriles, or cyanopyridines, are a class of pyridine derivatives that feature a nitrile (-C≡N) group. This functional group significantly influences the electronic properties and reactivity of the pyridine ring, making nicotinonitriles highly versatile intermediates in organic synthesis. ekb.egekb.eg The nitrile group is a powerful electron-withdrawing group and can participate in a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form other heterocyclic systems.

The combination of the pyridine ring and the cyano group makes nicotinonitrile derivatives valuable precursors for a wide range of biologically active compounds. ekb.egnih.govacs.org Marketed drugs such as Bosutinib, Milrinone, and Neratinib contain the nicotinonitrile scaffold. ekb.egekb.eg Research has demonstrated their utility in synthesizing compounds with applications as antimicrobial, anti-inflammatory, and anticancer agents. ekb.egekb.egresearchgate.net Furthermore, some nicotinonitrile derivatives have found use as electrical and optical materials. ekb.eg

The Strategic Role of Halomethyl Groups in Chemical Synthesis

Bromomethyl Functionality as a Key Electrophilic Handle

The bromomethyl group (-CH2Br) is an exceptionally useful functional group in organic synthesis. It consists of a methyl group attached to a bromine atom and serves as a highly reactive electrophilic "handle" on a molecule. chemicalbull.com The bromine atom is a good leaving group, making the carbon atom of the bromomethyl group susceptible to nucleophilic attack. This reactivity allows for the facile introduction of a wide variety of substituents through nucleophilic substitution reactions. chemicalbull.com

This functionality is a cornerstone for building more complex molecules. For instance, it is used to introduce benzyl (B1604629) groups in organic synthesis and to create functionalized polymers where the bromomethyl sites can be used for cross-linking or further modification. chemicalbull.comwikipedia.org In medicinal chemistry, the introduction of a bromomethyl group can be a key step in the synthesis of bioactive compounds, including certain anticancer agents. chemicalbull.com

Comparative Reactivity of Different Halomethyl Derivatives

The reactivity of halomethyl groups (R-CH2X) in nucleophilic substitution reactions is largely dependent on the nature of the halogen (X). The order of reactivity typically follows the trend: R-CH2I > R-CH2Br > R-CH2Cl. This trend is governed by two main factors: the carbon-halogen bond strength and the leaving group ability of the halide ion.

The carbon-halogen bond strength decreases down the group (C-Cl > C-Br > C-I). A weaker bond is more easily broken, favoring the substitution reaction. Concurrently, the leaving group ability of the halide ions increases down the group (I⁻ > Br⁻ > Cl⁻), as the larger, more polarizable iodide ion is more stable in solution.

Therefore, iodomethyl derivatives are generally the most reactive, followed by bromomethyl, and then chloromethyl derivatives. arkat-usa.orgresearchgate.net While chloromethyl compounds are often more stable and less expensive, bromomethyl derivatives like 5-(Bromomethyl)nicotinonitrile offer a balance of good reactivity and sufficient stability for practical use in multi-step syntheses. rsc.org The selection of a specific halomethyl derivative often depends on the desired reaction rate and the specific conditions of the synthesis. arkat-usa.org

Historical Development and Current Research Landscape of this compound Chemistry

While the broader classes of nicotinonitriles and bromomethyl compounds have a long history in chemical synthesis, this compound is a more specialized reagent. Its utility is primarily as a building block, connecting a nucleophile to the 5-position of the nicotinonitrile scaffold.

Current research continues to leverage the unique reactivity of this compound. For example, it can be reacted with various nucleophiles, such as pyrazoles, under basic conditions to synthesize more complex heterocyclic systems. These reactions are fundamental in creating libraries of novel compounds for screening in drug discovery programs. For instance, derivatives of 6-(bromomethyl)nicotinonitrile (B57889), a positional isomer, have been used in the synthesis of potent enzyme inhibitors. rsc.org The ongoing research into compounds like this compound highlights the enduring strategy of using well-defined, reactive intermediates to efficiently construct molecules with potential biological or material applications. researchgate.net

Compound Data

PropertyValue
IUPAC Name 5-(bromomethyl)pyridine-3-carbonitrile
CAS Number 1211530-54-9
Molecular Formula C7H5BrN2
Molecular Weight 197.03 g/mol
Synonyms 5-(Bromomethyl)pyridine-3-carbonitrile

Data sourced from multiple chemical suppliers and databases. cenmed.comchemicalbook.com

Early Synthetic Approaches and Characterization

The synthesis of nicotinonitrile derivatives has been an area of active research for many years. researchgate.net Early methods for the synthesis of substituted nicotinonitriles often involved multi-component reactions. For instance, the condensation of ketones, aldehydes, and ethyl cyanoacetate (B8463686) in the presence of ammonium (B1175870) acetate (B1210297) has been a common strategy to produce various nicotinonitrile derivatives. chem-soc.si

A general method for the synthesis of 2-chloro-substituted nicotinonitriles involves the reaction of the corresponding 2-pyridone precursor with phosphorus oxychloride. chem-soc.sinih.gov The conversion of a methyl group to a bromomethyl group can be achieved through radical bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. google.com

The characterization of these compounds relies on standard spectroscopic techniques. Infrared (IR) spectroscopy is used to identify the characteristic stretching vibration of the nitrile group (νC≡N) typically found around 2220-2230 cm⁻¹. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the structure, including the chemical shifts and coupling constants of the protons and carbons in the pyridine ring and the bromomethyl group. Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the synthesized compounds. chem-soc.si

Evolution of its Applications in Complex Molecule Synthesis

The reactivity of the bromomethyl group has been extensively exploited in the synthesis of complex molecules. As a potent electrophile, this compound can readily react with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This allows for the straightforward incorporation of the cyanopyridine moiety into more elaborate structures.

One of the key applications of halomethyl pyridine derivatives is in the alkylation of various substrates. For example, they are used to introduce the pyridylmethyl group onto nitrogen, oxygen, or sulfur atoms within a target molecule. ekb.egresearchgate.net This strategy has been instrumental in the synthesis of numerous compounds with diverse biological activities. The development of more efficient and selective synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, has further expanded the scope of applications for these building blocks. rsc.org The ability to precisely control the regioselectivity of these reactions has been a significant advancement in the field.

The use of multicomponent reactions (MCRs) has also evolved, providing a convergent and atom-economical approach to complex molecular architectures from simple starting materials, including nicotinonitrile precursors. nih.govresearchgate.net These one-pot reactions allow for the rapid assembly of diverse compound libraries for drug discovery and other applications. nih.gov

Contemporary Academic Research Trends

Current research continues to explore the synthetic potential of this compound and related halomethyl derivatives. A major focus remains on the development of novel therapeutic agents. The nicotinonitrile scaffold is a common feature in many biologically active compounds, and researchers are constantly designing and synthesizing new derivatives with improved efficacy and selectivity. researchgate.netekb.eg

Recent trends include the use of this compound in the synthesis of:

Enzyme inhibitors: The cyanopyridine moiety can interact with the active sites of various enzymes, making these compounds promising candidates for drug development.

Receptor agonists and antagonists: By modifying the substituents on the pyridine ring, researchers can fine-tune the binding affinity and selectivity of these molecules for specific receptors. google.com

Functional materials: The electronic properties of the nicotinonitrile core make it an attractive component for the design of new organic materials with applications in electronics and photonics. ekb.eg

Furthermore, there is a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. This includes the use of greener solvents, catalysts, and reaction conditions to minimize waste and energy consumption. nih.gov The exploration of novel catalytic systems, including biocatalysis and photocatalysis, is also an active area of research for the functionalization of nicotinonitrile derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrN2 B3090421 5-(Bromomethyl)nicotinonitrile CAS No. 1211530-54-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(bromomethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHPOQYVQPBUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C#N)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of 5 Bromomethyl Nicotinonitrile

Transformation of Hydroxymethyl to Bromomethyl Functionality

Utilizing Phosphorus Bromides (e.g., PBr₃)

The conversion of alcohols to alkyl bromides using phosphorus tribromide (PBr₃) is a classic and widely used transformation in organic synthesis. manac-inc.co.jpchadsprep.com This method is applicable to the synthesis of 5-(bromomethyl)nicotinonitrile from 5-(hydroxymethyl)nicotinonitrile. The reaction typically involves treating the alcohol with PBr₃, often in a suitable solvent like chloroform (B151607). chemicalbook.com

The mechanism of this reaction proceeds via the activation of the hydroxyl group by PBr₃. The alcohol's oxygen atom attacks the phosphorus atom, displacing a bromide ion. This is followed by an Sₙ2 attack by the bromide ion on the carbon atom bearing the activated hydroxyl group, leading to the formation of the desired alkyl bromide and phosphorous acid as a byproduct. chadsprep.com For primary and secondary alcohols, this reaction generally proceeds with an inversion of configuration if the alcohol is chiral. manac-inc.co.jp

One of the advantages of using PBr₃ over hydrobromic acid is the reduced likelihood of isomerization and elimination side reactions. manac-inc.co.jp However, yields can sometimes be moderate, potentially due to the formation of phosphonate (B1237965) and phosphate (B84403) byproducts during the aqueous workup. reddit.com To drive the reaction to completion and improve yields, using a slight excess of PBr₃ may be beneficial. reddit.com It is also crucial to use freshly distilled or pure PBr₃ as it can degrade over time. reddit.com

For large-scale industrial synthesis, the direct use of PBr₃ can be uneconomical. An alternative is the in situ generation of PBr₃ from the reaction of bromine and phosphorus in the presence of the alcohol substrate. manac-inc.co.jp

Table 1: Synthesis of Alkyl Bromides using PBr₃

Starting MaterialReagentSolventConditionsProductYieldReference
Substituted benzyl (B1604629) alcoholPBr₃ (1 eq)Dichloromethane0°C, 1 hrSubstituted benzyl bromide50-60% reddit.com
4-(hydroxymethyl)pyridinium bromidePBr₃ChloroformReflux, 4.5 hr4-(Bromomethyl)pyridinium bromide93% chemicalbook.com
PentaerythritolPBr₃None170-180°C, 20 hrPentaerythrityl bromide69-76% orgsyn.org

This table is interactive. Click on the headers to sort the data.

Application of Carbon Tetrabromide/Triphenylphosphine (B44618) Systems

The Appel reaction provides a mild and efficient method for converting alcohols to alkyl halides using a combination of triphenylphosphine (PPh₃) and a tetrahalomethane, such as carbon tetrabromide (CBr₄). wikipedia.orgorganic-chemistry.org This reaction is highly effective for the synthesis of this compound from its corresponding alcohol.

The reaction mechanism begins with the activation of triphenylphosphine by carbon tetrabromide to form a phosphonium (B103445) salt. organic-chemistry.orgnrochemistry.com The alcohol then deprotonates to form an alkoxide, which subsequently attacks the phosphorus atom of the phosphonium salt. This creates an oxyphosphonium intermediate, converting the hydroxyl group into a good leaving group. Finally, a bromide ion displaces the triphenylphosphine oxide via an Sₙ2 mechanism, yielding the alkyl bromide. nrochemistry.com A key driving force for this reaction is the formation of the strong P=O double bond in the triphenylphosphine oxide byproduct. wikipedia.org

The Appel reaction is known for its high yields and mild reaction conditions, often conducted at or below room temperature. organic-chemistry.org However, a significant drawback is the co-production of triphenylphosphine oxide, which needs to be separated from the desired product. wikipedia.org Additionally, the use of carbon tetrabromide is now restricted under the Montreal Protocol due to its environmental impact. wikipedia.org

Table 2: Representative Appel Reactions for Bromination

Starting MaterialReagentsSolventConditionsProductYieldReference
4-iodobenzyl alcoholPPh₃, CBr₄DichloromethaneNot specified4-iodobenzyl bromideHigh beilstein-journals.org
Generic AlcoholPPh₃, CBr₄Anhydrous Dichloromethane0°C, 30 minAlkyl bromideNot specified nrochemistry.com
Primary/Secondary AlcoholsPPh₃, CBr₄Not specifiedMildAlkyl BromideHigh organic-chemistry.org

This table is interactive. Click on the headers to sort the data.

Alternative Brominating Agents and Reaction Conditions

Beyond phosphorus tribromide and the Appel system, other brominating agents can be employed for the synthesis of this compound. N-Bromosuccinimide (NBS) is a versatile reagent commonly used for radical bromination at allylic and benzylic positions. commonorganicchemistry.comnumberanalytics.com For the conversion of an alcohol like 5-(hydroxymethyl)nicotinonitrile, NBS can be used in the presence of a radical initiator such as AIBN or benzoyl peroxide in a solvent like carbon tetrachloride. commonorganicchemistry.comnih.gov

Other phosphorus-based reagents like phosphorus pentabromide (PBr₅) and phosphoryl bromide (POBr₃) can also be used. PBr₅ is a more reactive but also more toxic and corrosive agent than PBr₃. manac-inc.co.jpmanac-inc.co.jp It is particularly useful for converting alcohols that are less reactive towards PBr₃. manac-inc.co.jp POBr₃ is considered a safer alternative to PBr₅ and is typically used at higher temperatures (110°C–160°C) in solvents like toluene (B28343) or xylene. manac-inc.co.jp

Dibromoisocyanuric acid (DBI) is another effective and mild brominating agent that has shown superior reactivity compared to NBS in certain applications. tcichemicals.com

Table 3: Comparison of Alternative Brominating Agents

ReagentSubstrate TypeTypical ConditionsAdvantagesDisadvantages
N-Bromosuccinimide (NBS)Benzylic AlcoholsRadical initiator (AIBN), CCl₄, refluxReadily availableUse of CCl₄
Phosphorus Pentabromide (PBr₅)Less reactive alcoholsAnhydrous conditionsHigh reactivityToxic and corrosive
Phosphoryl Bromide (POBr₃)Aromatic and heterocyclic alcoholsHigh temperature (110-160°C)Safer than PBr₅Requires high temperatures
Dibromoisocyanuric Acid (DBI)Aromatic compoundsConc. H₂SO₄Highly effective, mildRequires strong acid

This table is interactive. Click on the headers to sort the data.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org These principles are increasingly being applied to the synthesis of important chemical intermediates like this compound.

Solvent-Free or Environmentally Benign Solvent Systems

A key aspect of green chemistry is the reduction or replacement of hazardous organic solvents. imist.ma Water is an ideal green solvent, and some reactions, like the bromination of certain substrates, can be carried out in an aqueous medium. imist.ma For instance, the synthesis of some heterocyclic compounds has been successfully performed in water. researchgate.net

Solvent-free reaction conditions represent an even greener approach. cem.com Techniques like ball milling and grinding can facilitate chemical reactions without the need for a solvent, minimizing waste and often leading to shorter reaction times and higher yields. rsc.orgjocpr.commdpi.com These mechanochemical methods have been successfully applied to a variety of organic transformations, including the synthesis of pharmaceutically important molecules. rsc.org

Table 4: Examples of Green Solvent and Solvent-Free Syntheses

Reaction TypeGreen ApproachConditionsBenefitsReference
Diels-Alder ReactionWater as solventRoom temperatureAvoids toxic benzene (B151609), atom efficient imist.ma
Peptide SynthesisSolvent-freeNot specifiedEliminates solvent waste nih.gov
Benzimidazole SynthesisBall millingSolvent-free, catalyst-freeHigh yield, reduced waste mdpi.com
Imine SynthesisGrindingSolvent-free, catalytic H₂SO₄Economical, simple procedure jocpr.com

This table is interactive. Click on the headers to sort the data.

Catalyst-Free Approaches

Developing catalyst-free synthetic methods is another important goal of green chemistry, as it simplifies purification processes and avoids the use of potentially toxic or expensive catalysts. Some multicomponent reactions for the synthesis of heterocyclic compounds have been shown to proceed efficiently in the absence of a catalyst, often using green solvents like ethanol. mdpi.com Microwave irradiation can also be employed to promote reactions under solvent-free and catalyst-free conditions, leading to rapid and efficient synthesis. nih.gov

Atom Economy and Waste Reduction

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.org Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. acs.orgdocbrown.info

Reactions with 100% atom economy, such as addition reactions, are the most efficient. docbrown.info In the context of synthesizing this compound, methods that generate stoichiometric byproducts, like the triphenylphosphine oxide in the Appel reaction, have lower atom economy. wikipedia.org Strategies that can improve atom economy include designing reactions with fewer byproducts or finding uses for the byproducts that are generated. docbrown.info

The reduction of derivatives and protecting groups in a synthetic sequence also contributes to higher atom economy and waste reduction by eliminating steps and the use of additional reagents. acs.org

Reactivity Profiles and Mechanistic Investigations of 5 Bromomethyl Nicotinonitrile

Reactions Involving the Bromomethyl Electrophilic Center

The reactivity of 5-(bromomethyl)nicotinonitrile is significantly influenced by the electrophilic character of the bromomethyl group attached to the pyridine (B92270) ring. cymitquimica.com This functional group serves as a key site for nucleophilic substitution reactions, allowing for the introduction of a wide array of functionalities. cymitquimica.com The electron-withdrawing nature of the cyano group on the pyridine ring further enhances the electrophilicity of the benzylic carbon, making it susceptible to attack by various nucleophiles. cymitquimica.com

Nucleophilic Substitution Reactions with Carbon Nucleophiles

The reaction of this compound with carbon-based nucleophiles is a versatile method for forming new carbon-carbon bonds, a fundamental transformation in organic synthesis.

Malonate and Acetoacetate (B1235776) Alkylations

Enolates derived from malonic esters and acetoacetic esters are effective nucleophiles for the alkylation of this compound. These reactions typically proceed via an SN2 mechanism, where the enolate attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion. libretexts.org

For instance, diethyl malonate can be deprotonated with a suitable base, such as sodium ethoxide, to generate the corresponding enolate. libretexts.org This enolate then reacts with this compound to yield diethyl 2-((5-cyanopyridin-3-yl)methyl)malonate. This reaction is a valuable strategy for constructing more complex carbon skeletons. mdpi.com Similarly, the enolate of ethyl acetoacetate can be alkylated to produce ethyl 2-((5-cyanopyridin-3-yl)methyl)-3-oxobutanoate. researchgate.net

These alkylation reactions are crucial in the synthesis of various heterocyclic compounds and molecules with potential biological activity. ekb.egmdpi.com

Table 1: Alkylation of Malonate and Acetoacetate Esters

NucleophileProduct
Diethyl malonateDiethyl 2-((5-cyanopyridin-3-yl)methyl)malonate
Ethyl acetoacetateEthyl 2-((5-cyanopyridin-3-yl)methyl)-3-oxobutanoate
Grignard and Organolithium Reagent Couplings

Grignard reagents and organolithium reagents are powerful carbon nucleophiles that can react with alkyl halides. libretexts.orgslideshare.net However, their reaction with this compound must be carefully considered due to the presence of the nitrile group. While these reagents can displace the bromide in an SN2 fashion, they can also add to the nitrile group. masterorganicchemistry.comchemistrysteps.com

The outcome of the reaction often depends on the specific reagent, stoichiometry, and reaction conditions. For example, the use of Gilman reagents (organocuprates), which are softer nucleophiles, can favor the SN2 displacement over addition to the nitrile. masterorganicchemistry.com This allows for the selective formation of a new carbon-carbon bond at the benzylic position.

A patent describes the treatment of 6-(bromomethyl)nicotinonitrile (B57889) with methylmagnesium bromide, a Grignard reagent, in a coupling reaction. googleapis.com

Table 2: Coupling Reactions with Organometallic Reagents

ReagentPotential Product (from SN2)Potential Side-Product (from nitrile addition)
Methylmagnesium bromide5-(Ethyl)nicotinonitrile1-(5-(Bromomethyl)pyridin-3-yl)ethan-1-one (after hydrolysis)
Methyllithium5-(Ethyl)nicotinonitrile1-(5-(Bromomethyl)pyridin-3-yl)ethan-1-one (after hydrolysis)
Lithium dimethylcuprate5-(Ethyl)nicotinonitrileMinimal
Alkylation of Cyanides and Enolates

Cyanide ions (CN⁻) are effective nucleophiles that can participate in substitution reactions with alkyl halides to form new nitriles, thereby extending the carbon chain. cognitoedu.org The reaction of this compound with a cyanide salt, such as sodium or potassium cyanide, would be expected to yield (5-cyanopyridin-3-yl)acetonitrile. This reaction is a direct method for introducing an additional cyano group. researchgate.net

Similarly, enolates derived from ketones, esters, and other carbonyl compounds can be alkylated with this compound. libretexts.orgumn.edu The choice of base is critical for generating the enolate. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete enolate formation and minimize side reactions. scribd.com For example, the enolate of acetone (B3395972) can react with this compound to produce 1-(5-cyanopyridin-3-yl)propan-2-one.

Nucleophilic Substitution Reactions with Heteroatom Nucleophiles

The electrophilic bromomethyl group of this compound readily reacts with a variety of heteroatom nucleophiles, providing a direct route to functionalized pyridine derivatives. cymitquimica.com

Nitrogen-Based Nucleophiles (Amines, Amides, Azides)

Nitrogen nucleophiles, including amines, amides, and azides, readily displace the bromide ion of this compound. cognitoedu.org

Primary and secondary amines react to form the corresponding secondary and tertiary amines, respectively. For instance, the reaction with methylamine (B109427) would yield N-methyl-1-(5-cyanopyridin-3-yl)methanamine. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct.

Amides can also act as nucleophiles, although they are generally less reactive than amines. The N-alkylation of amides with this compound provides a route to N-substituted amides. mdpi.com

The azide (B81097) ion (N₃⁻) is an excellent nucleophile for SN2 reactions and can be introduced by reacting this compound with sodium azide. rsc.orgmasterorganicchemistry.com This reaction produces 5-(azidomethyl)nicotinonitrile. rsc.org Azides are versatile synthetic intermediates that can be subsequently reduced to primary amines or participate in cycloaddition reactions, such as the "click" chemistry reaction with alkynes. nih.gov

Table 3: Reactions with Nitrogen-Based Nucleophiles

NucleophileProduct
MethylamineN-methyl-1-(5-cyanopyridin-3-yl)methanamine
AcetamideN-((5-cyanopyridin-3-yl)methyl)acetamide
Sodium azide5-(azidomethyl)nicotinonitrile
Oxygen-Based Nucleophiles (Alcohols, Phenols, Carboxylates)

The benzylic-like bromide of this compound is a potent electrophile, readily undergoing nucleophilic substitution reactions with a variety of oxygen-based nucleophiles. These reactions typically proceed via an S_N2 mechanism, leading to the formation of ether or ester linkages at the 5-position of the pyridine ring.

The reaction with phenols or phenoxide ions is a common method for synthesizing aryl ethers. For instance, the coupling of 4-(bromomethyl)nicotinonitrile, a positional isomer of the title compound, with a substituted pyrimidin-5-ol has been demonstrated. rsc.org This reaction proceeds in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like ethyl acetate (B1210297). The base deprotonates the phenol (B47542) to form the more nucleophilic phenoxide, which then displaces the bromide ion. It is mechanistically expected that this compound would react in an analogous manner. The synthesis of 5-[alkoxy-(4-nitrophenyl)methyl]uracils from a chloro-precursor with various alcohols further supports the feasibility of such etherification reactions. nih.gov

The following table details a representative reaction with a phenol-type nucleophile, which serves as a model for the reactivity of this compound.

ElectrophileNucleophileBaseSolventConditionsProductYieldRef
4-(Bromomethyl)nicotinonitrile(R)-2-(4-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2-methylpiperazin-1-yl)pyrimidin-5-olK₂CO₃Ethyl Acetate40 °C, 16 h(R)-4-((2-(4-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2-methylpiperazin-1-yl)pyrimidin-5-yloxy)methyl)nicotinonitrile22% rsc.org
5-[Chloro-(4-nitrophenyl)methyl]uracilVarious Alcohols (C₁-C₁₂)N/AAlcohol (as solvent)N/A5-[Alkoxy-(4-nitrophenyl)methyl]uracilsN/A nih.gov

Carboxylate anions, derived from carboxylic acids, can also serve as effective nucleophiles to form the corresponding esters. This reaction is typically carried out in a polar aprotic solvent with a non-nucleophilic base to deprotonate the carboxylic acid without competing in the substitution reaction.

Sulfur-Based Nucleophiles (Thiols, Thioethers, Sulfonates)

The soft nature of sulfur-based nucleophiles makes them excellent partners for S_N2 reactions with the soft electrophilic carbon of the bromomethyl group. Thiols (R-SH), in the presence of a base, are converted to highly nucleophilic thiolate anions (R-S⁻), which readily displace the bromide to form thioethers (sulfides).

Research on related heterocyclic systems demonstrates this reactivity. For example, nicotinonitrile derivatives bearing a mercapto group have been shown to react with electrophiles. semanticscholar.org Conversely, the alkylation of thiolate anions with alkyl halides is a fundamental and widely used transformation in organic synthesis. researchgate.net For example, N-methylmorpholinium 4-(2-furyl)-3-cyano-6-oxo-1,2,3,4-tetrahydropyridine-2-thiolate has been successfully alkylated with substituted α-chloroacetanilides. researchgate.net This supports the high reactivity of this compound toward thiolates to yield 5-((alkylthio)methyl)nicotinonitriles. The reaction conditions typically involve a base like sodium ethoxide or piperidine (B6355638) in a polar solvent such as ethanol. semanticscholar.org

Thioethers (R-S-R) can also act as nucleophiles, attacking the bromomethyl group to form sulfonium (B1226848) salts. This reaction is less common than alkylation with thiolates but is a known transformation. Sulfonate anions, being very weak nucleophiles as they are the conjugate bases of strong acids, are generally unreactive in S_N2 reactions and are instead excellent leaving groups.

The table below outlines expected products from these reactions based on established chemical principles.

NucleophileBaseExpected ProductProduct Class
Alkanethiol (R-SH)e.g., NaH, K₂CO₃5-((Alkylthio)methyl)nicotinonitrileThioether
Thiophenol (Ph-SH)e.g., NaH, K₂CO₃5-((Phenylthio)methyl)nicotinonitrileThioether
Dialkyl sulfide (B99878) (R₂S)None(5-Cyano-3-pyridinyl)methyldialkylsulfonium bromideSulfonium Salt
Phosphorus-Based Nucleophiles (Phosphines, Phosphites)

Phosphorus-based nucleophiles, particularly phosphines (R₃P), are highly effective in S_N2 reactions with alkyl halides. The reaction of this compound with a tertiary phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), is expected to proceed readily to form a stable phosphonium (B103445) salt. tcichemicals.com These salts are valuable synthetic intermediates, notably for use in the Wittig reaction. The high nucleophilicity of phosphines is attributed to the polarizability of the phosphorus atom and the energy of its lone pair of electrons. tcichemicals.com

The general reaction is as follows: this compound + R₃P → [5-Cyano-3-pyridinyl)methyl]phosphonium bromide

This type of alkylation of phosphines is a well-established method for preparing phosphonium salts. organic-chemistry.orgosti.gov While phosphites (P(OR)₃) are also phosphorus nucleophiles, they typically react with alkyl halides via the Michaelis–Arbuzov reaction to form phosphonates. In this process, the phosphite (B83602) attacks the electrophilic carbon, displacing the bromide. The resulting intermediate then undergoes dealkylation, where the bromide anion attacks one of the alkyl groups on the phosphorus, yielding a phosphonate (B1237965) ester and an alkyl halide.

ReagentExpected ProductReaction Name
Triphenylphosphine (PPh₃)(5-Cyano-3-pyridinyl)methyl]triphenylphosphonium bromidePhosphonium Salt Formation
Triethyl phosphite (P(OEt)₃)Diethyl (5-cyano-3-pyridinyl)methylphosphonateMichaelis–Arbuzov Reaction

Elimination Reactions and Formation of Exocyclic Methylene Nicotinonitriles

While this compound, as a primary halide, typically favors substitution reactions, it can undergo elimination reactions under specific conditions to form 5-(methylene)nicotinonitrile. This reaction involves the removal of a proton from the methyl group and the expulsion of the bromide ion, creating a double bond. This is a dehydrohalogenation or β-elimination reaction. iitk.ac.in

For an E2 (bimolecular elimination) mechanism to be favored over an S_N2 mechanism, a strong, sterically hindered base is generally required. iitk.ac.inmasterorganicchemistry.com Bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) are often used for this purpose. The bulky nature of the base hinders its ability to act as a nucleophile at the electrophilic carbon, promoting instead the abstraction of a proton from the adjacent carbon.

The reaction would proceed as follows: this compound + Strong, bulky base → 5-(Methylene)nicotinonitrile

The product, 5-(methylene)nicotinonitrile, contains an exocyclic double bond, a structural motif that can be a useful building block in further synthetic transformations. The stability of the conjugated system formed may also provide a driving force for the reaction. In some cases, an E1cB (unimolecular elimination conjugate base) mechanism may operate if the protons on the carbon adjacent to the pyridine ring are sufficiently acidic. libretexts.org

Radical Reactions and Reductive Dehalogenation Pathways

The carbon-bromine bond in this compound can be cleaved homolytically to undergo radical reactions. A significant pathway is reductive dehalogenation, where the bromine atom is replaced by a hydrogen atom to yield 5-methylnicotinonitrile. This transformation can be achieved through various methods.

Catalytic Hydrogenation: This method involves treating the compound with hydrogen gas (H₂) over a metal catalyst, such as palladium on carbon (Pd/C), often in the presence of a base (e.g., MgO, Et₃N) to neutralize the HBr formed. This technique is widely used for the hydrogenolysis of benzylic halides.

Photoredox Catalysis: Modern methods utilize visible-light-activated photoredox catalysts, such as Ru(bpy)₃Cl₂, in combination with a hydrogen atom donor like Hantzsch ester or formic acid and a sacrificial amine base. organic-chemistry.org This approach offers a mild, tin-free system for reducing activated C-X bonds with excellent functional group tolerance. organic-chemistry.org

Chemical Reductants: A variety of chemical reducing agents can effect this transformation. These include:

Tin Hydrides: Reagents like tributyltin hydride (Bu₃SnH) with a radical initiator (e.g., AIBN) are classic reagents for this purpose, although the toxicity of tin byproducts has led to the development of alternative methods.

Samarium(II) Iodide (SmI₂): This powerful single-electron transfer agent is effective for the reductive elimination of halides. organic-chemistry.org

Zinc Metal: Reduction with metallic zinc under acidic conditions is another viable method for dehalogenation. researchgate.net

In a related biological context, the reductive dehalogenation of a trichloromethyl group on a pyridine ring has been observed to be catalyzed by the bacterium Nitrosomonas europaea, highlighting that such transformations can occur under surprisingly mild conditions. nih.gov The product of these reactions is consistently 5-methylnicotinonitrile.

Transformations of the Nitrile Functional Group

Hydrolysis to Carboxylic Acids and Amides

The nitrile functional group (-C≡N) in this compound can be hydrolyzed to form either a primary amide or a carboxylic acid, depending on the reaction conditions. libretexts.orglumenlearning.com The reaction proceeds through a common amide intermediate, 5-(bromomethyl)nicotinamide.

Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., aqueous sulfuric acid with heating), the nitrile is first protonated, which increases the electrophilicity of the nitrile carbon. lumenlearning.com A water molecule then acts as a nucleophile, attacking the carbon to form a tetrahedral intermediate. usc.edu After proton transfers, the amide tautomerizes and is subsequently hydrolyzed further to the carboxylic acid, 5-(bromomethyl)nicotinic acid, with the liberation of an ammonium (B1175870) ion. Stopping the reaction at the amide stage can be challenging under acidic conditions, as the amide is often readily hydrolyzed further.

Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521) (NaOH) and typically with heating, the hydroxide ion directly attacks the electrophilic nitrile carbon. usc.edu Protonation of the resulting intermediate by water yields the amide. If the reaction is allowed to proceed, the amide can be further hydrolyzed under these basic conditions to the carboxylate salt, which upon acidic workup gives the final carboxylic acid, 5-(bromomethyl)nicotinic acid. Careful control of reaction temperature and time can sometimes allow for the isolation of the amide intermediate, 5-(bromomethyl)nicotinamide.

It is important to note that the conditions required for nitrile hydrolysis (strong acid or base, heat) could potentially lead to side reactions involving the reactive bromomethyl group, such as hydrolysis to a hydroxymethyl group. Therefore, careful selection of reagents and conditions is necessary to achieve the desired transformation selectively.

Reduction to Aldehydes and Amines

The nitrile functional group in this compound can be selectively reduced to form either an aldehyde or a primary amine, depending on the chosen reagent and reaction conditions. wikipedia.org

The reduction to an aldehyde is commonly achieved using diisobutylaluminium hydride (DIBAL-H). wikipedia.org This reaction proceeds through the formation of an N-Al bond, creating a Lewis acid-base adduct. A subsequent hydride transfer to the nitrile carbon, followed by hydrolysis in an aqueous workup, yields the desired aldehyde. wikipedia.org Another method involves the Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid to generate an iminium salt that is then hydrolyzed to the aldehyde. wikipedia.org

For the synthesis of the corresponding primary amine, catalytic hydrogenation is a frequently employed and economical method. wikipedia.org This process typically utilizes group 10 metal catalysts like Raney nickel, palladium black, or platinum dioxide. wikipedia.org Stoichiometric reducing agents such as lithium aluminium hydride, lithium borohydride (B1222165), or diborane (B8814927) also effectively convert the nitrile to a primary amine. wikipedia.org Reductive amination offers another pathway, where the nitrile is converted to an amine in the presence of a reducing agent and an amine. tcichemicals.com

A summary of reagents for nitrile reduction is presented below:

Table 1: Reagents for the Reduction of Nitriles
Product Reagent(s)
Aldehyde Diisobutylaluminium hydride (DIBAL-H), Tin(II) chloride/HCl (Stephen synthesis) wikipedia.org
Primary Amine Catalytic Hydrogenation (Raney Ni, Pd/C, PtO2), Lithium aluminium hydride (LiAlH4), Lithium borohydride (LiBH4), Diborane (B2H6) wikipedia.org

Cycloaddition Reactions (e.g., [3+2] cycloadditions leading to tetrazoles, triazoles)

Cycloaddition reactions provide a powerful means to construct cyclic molecules. numberanalytics.com The nitrile group of this compound can participate as a dipolarophile in [3+2] cycloaddition reactions, leading to the formation of five-membered heterocyclic rings like tetrazoles and triazoles. numberanalytics.com

[3+2] Cycloaddition for Tetrazole Synthesis:

The reaction of nitriles with sodium azide is a common method for synthesizing 5-substituted 1H-tetrazoles. rsc.orgajgreenchem.comnih.gov This [3+2] cycloaddition can be facilitated by various catalysts, including a copper(II) catalyst under microwave conditions or silica (B1680970) sulfuric acid. rsc.orgnih.gov The reaction generally proceeds in a solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF). rsc.orgajgreenchem.com The use of heterogeneous catalysts offers advantages such as simple work-up procedures and catalyst recyclability. rsc.org

[3+2] Cycloaddition for Triazole Synthesis:

1,2,4-Triazoles can be synthesized through the [3+2] cycloaddition of nitriles with nitrile imines. mdpi.com These nitrile imines are often generated in situ from precursors like hydrazonyl chlorides. mdpi.com This approach has been shown to be effective for the synthesis of various functionalized triazoles, including those containing trifluoromethyl groups. mdpi.com The reaction demonstrates good functional group tolerance and can be scaled up for larger preparations. mdpi.com

Table 2: Examples of [3+2] Cycloaddition Reactions with Nitriles

Product Heterocycle Reactant with Nitrile Catalyst/Conditions
5-substituted 1H-tetrazole Sodium azide Cu(II) catalyst, microwave rsc.org
5-substituted 1H-tetrazole Sodium azide Silica sulfuric acid, DMF nih.gov
1,2,4-triazole Nitrile imine (from hydrazonyl chloride) Base-mediated in situ generation mdpi.com

Pinner Reaction and Related Imidate Formations

The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to produce an imino ester salt, also known as a Pinner salt. wikipedia.orgorganic-chemistry.org These salts are reactive intermediates that can be converted to various other functional groups. wikipedia.orgjk-sci.com For instance, reaction with excess alcohol yields an orthoester, while treatment with ammonia (B1221849) or an amine forms an amidine. wikipedia.org Hydrolysis of the Pinner salt leads to the formation of an ester. wikipedia.org

The reaction is typically carried out under anhydrous conditions, often using gaseous HCl in a solvent like chloroform (B151607) or dioxane. organic-chemistry.orgjk-sci.com Temperature control is important as the imino ester hydrochlorides can be thermally unstable. jk-sci.com While the classic Pinner reaction is acid-catalyzed, similar transformations can sometimes be achieved under basic conditions, and the choice of method often depends on the electronic nature of the nitrile. wikipedia.org

Reactivity of the Pyridine Nucleus

The pyridine ring of this compound can be functionalized through various metal-catalyzed reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.

Functionalization via Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new bonds in organic synthesis. eie.grtorontomu.ca For precursors of this compound that contain a suitable leaving group (e.g., a halogen) on the pyridine ring, a variety of coupling reactions can be employed.

Suzuki Coupling: This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. researchgate.netlibretexts.org The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. researchgate.net For instance, 5-bromonicotinic acid derivatives have been successfully used in Suzuki couplings to generate 5-arylnicotinates. researchgate.net The reaction typically proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgresearchgate.net It is a reliable method for the alkynylation of aromatic halides and can be performed under mild conditions. wikipedia.orgresearchgate.net While copper is often beneficial, copper-free versions of the Sonogashira reaction have also been developed. wikipedia.org

Heck Reaction: The Heck-Mizoroki reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base. organic-chemistry.orguwindsor.ca This reaction is highly stereoselective, typically favoring the trans product. organic-chemistry.org The catalytic cycle is generally understood to involve oxidative addition of the halide to a palladium(0) species, followed by carbometallation and β-hydride elimination. uwindsor.ca

Stille Coupling: The Stille reaction creates a carbon-carbon bond by coupling an organotin compound with an organic halide or pseudohalide, catalyzed by palladium. nrochemistry.comorganic-chemistry.orgnumberanalytics.com A key advantage is the tolerance of a wide array of functional groups by the organotin reagents. nrochemistry.com However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org

Table 3: Overview of Metal-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partners Catalyst System
Suzuki Coupling Organoboron compound + Organic halide/triflate Palladium catalyst, Base researchgate.netlibretexts.org
Sonogashira Coupling Terminal alkyne + Aryl/vinyl halide Palladium catalyst, Copper co-catalyst wikipedia.orgresearchgate.net
Heck Reaction Alkene + Unsaturated halide Palladium catalyst, Base organic-chemistry.orguwindsor.ca
Stille Coupling Organotin compound + Organic halide/pseudohalide Palladium catalyst nrochemistry.comorganic-chemistry.org

C-H activation represents a powerful and increasingly important strategy in organic synthesis, enabling the direct functionalization of otherwise inert C-H bonds. dmaiti.comsigmaaldrich.com This approach avoids the need for pre-functionalized starting materials, leading to more atom- and step-economical synthetic routes. sigmaaldrich.com

In the context of pyridine derivatives, transition metal catalysts (e.g., palladium, rhodium, iridium) can facilitate the cleavage of a C-H bond and the subsequent formation of a new bond. sigmaaldrich.comthieme-connect.de These reactions can be directed by a functional group within the molecule to achieve high regioselectivity. dmaiti.com For complex molecules, this strategy allows for late-stage functionalization at positions that would be difficult to access through traditional methods. thieme-connect.de Non-directed C-H activation, while more challenging, is an emerging area that offers the potential to functionalize C-H bonds based on their intrinsic reactivity. dmaiti.com

Directed Ortho-Metalation (DoM) Strategies and Subsequent Electrophilic Quenches

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings, guided by a directing metalation group (DMG). wikipedia.orgbaranlab.org In this process, an organolithium reagent coordinates to a heteroatom-containing DMG, leading to deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org This generates a stabilized aryllithium intermediate that can then react with various electrophiles. wikipedia.org

For pyridine derivatives, the nitrogen atom of the ring can itself act as a directing group, although its efficacy can be influenced by other substituents. harvard.edu In the case of this compound, the cyano group can also serve as a DMG. uni-muenchen.de The relative directing ability of the pyridine nitrogen versus the cyano group, and the potential for competitive reactions at the bromomethyl group, present a complex synthetic challenge.

While specific studies on the DoM of this compound are not extensively documented in the reviewed literature, the principles of DoM on substituted pyridines provide a framework for predicting its reactivity. harvard.eduuni-muenchen.de The use of sterically hindered lithium amide bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), is often employed to favor deprotonation of the aromatic ring over nucleophilic attack at the nitrile or displacement of the bromide. uni-muenchen.de Subsequent quenching with an electrophile would introduce a new substituent at the position ortho to the directing group. The regiochemical outcome would depend on the specific reaction conditions and the relative directing strength of the pyridine nitrogen and the cyano group.

Nucleophilic Aromatic Substitution (SNAr) on Activated Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying electron-deficient aromatic rings, such as pyridine. uci.edumasterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. masterorganicchemistry.comlibretexts.org For an SNAr reaction to occur, the aromatic ring must be substituted with strong electron-withdrawing groups positioned ortho or para to a suitable leaving group. masterorganicchemistry.comambeed.com

In this compound, the pyridine ring is inherently electron-deficient. uci.edu The cyano group at the 3-position is a strong electron-withdrawing group. However, for a classical SNAr to take place on the pyridine ring itself, a leaving group would need to be present at a position activated by an electron-withdrawing group. In the parent molecule, there is no such leaving group on the ring.

However, the pyridine nitrogen itself can activate the ring towards nucleophilic attack, particularly at the 2- and 4-positions. uci.edupearson.com While the existing substituents are at the 3- and 5-positions, very strong nucleophiles have been shown to react with pyridine rings even without a traditional leaving group, in what is known as a Chichibabin-like reaction. uci.edu Furthermore, if a leaving group were introduced at the 2-, 4-, or 6-position of the pyridine ring through other synthetic transformations, the existing cyano group would further activate the ring towards SNAr. The rate and regioselectivity of such a reaction would be influenced by the nature and position of the leaving group and the incoming nucleophile. masterorganicchemistry.com

N-Oxidation and N-Alkylation of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to reactions with electrophiles, such as oxidizing agents and alkylating agents.

N-Oxidation: The oxidation of the pyridine nitrogen to an N-oxide is a common transformation that significantly alters the reactivity of the pyridine ring. scripps.edu This can be achieved using various oxidizing agents, such as hydrogen peroxide in the presence of a catalyst. google.com The resulting N-oxide can activate the 2- and 4-positions of the pyridine ring towards both nucleophilic and electrophilic attack. scripps.edu For instance, the synthesis of 2-aryl pyridine N-oxides can be accomplished via palladium-catalyzed direct arylation of pyridine N-oxides. orgsyn.org While a specific protocol for the N-oxidation of this compound was not found in the searched literature, methods for the N-oxidation of nicotinonitrile itself are established. google.com

N-Alkylation: The pyridine nitrogen can also be alkylated using alkyl halides. This reaction introduces a positive charge on the nitrogen atom, further increasing the electron deficiency of the ring and activating it towards nucleophilic attack. The N-alkylation of heterocyclic ambident anions, such as those derived from pyridones, has been studied, demonstrating the competition between N- and O-alkylation. researchgate.net In the case of this compound, N-alkylation would likely proceed by treatment with an appropriate alkylating agent. A general platform for N-alkylation using copper metallaphotoredox and silyl (B83357) radical activation of alkyl halides has been developed, which could potentially be applied. nih.gov

Interplay of Multi-Functional Reactivity and Chemoselectivity

The presence of three distinct reactive sites in this compound necessitates careful control of reaction conditions to achieve selective transformations. The concept of chemoselectivity, the preferential reaction of a reagent with one of two or more different functional groups, is central to the synthetic utility of this compound. iupac.org

Selective Transformation of the Bromomethyl Group in the Presence of the Nitrile

The bromomethyl group is a versatile functional handle, readily participating in nucleophilic substitution reactions. A key challenge is to perform these reactions without affecting the nitrile group or the pyridine ring. The choice of nucleophile and reaction conditions is critical. For example, the alkylation of various nucleophiles with bromomethyl-containing aromatic compounds is a common synthetic strategy. rsc.org The reaction of ethyl 4-aryl-6-bromomethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates with N-methylmorpholinium 3-cyano-1,4-dihydropyridine-2-thiolates demonstrates the reactivity of a bromomethyl group in a complex heterocyclic system. researchgate.net Such transformations on this compound would likely involve the use of soft nucleophiles under mild conditions to favor substitution at the benzylic position over attack at the nitrile or the pyridine ring.

Below is a table summarizing potential selective transformations of the bromomethyl group:

Reagent/ConditionProduct Type
R-OH / BaseEther
R-SH / BaseThioether
R-NH2Amine
KCNDinitrile
NaN3Azide
PPh3 then R'CHOAlkene (Wittig)

Selective Transformation of the Nitrile Group in the Presence of the Bromomethyl

The nitrile group can undergo a variety of transformations, including hydrolysis, reduction, and addition of organometallic reagents. chemistrysteps.comresearchgate.net Selectively transforming the nitrile without reacting with the labile bromomethyl group requires careful reagent selection. For instance, the reduction of nitriles to primary amines can be achieved with reagents like lithium aluminum hydride (LiAlH4), but this would likely also reduce the bromomethyl group. chemistrysteps.com However, milder and more selective methods exist. A process for the selective reduction of nitrile groups to the corresponding amine using a reagent comprising cobalt chloride and a stoichiometric excess of an alkali metal borohydride has been reported. google.com Another approach is the nickel-catalyzed reductive hydrolysis of nitriles to alcohols. researchgate.netd-nb.info

The hydrolysis of nitriles to carboxylic acids typically requires harsh acidic or basic conditions, which would likely lead to side reactions at the bromomethyl group. chemistrysteps.com However, enzymatic or milder catalytic systems could potentially offer a chemoselective route.

The following table outlines potential selective transformations of the nitrile group:

Reagent/ConditionProduct Type
CoCl2 / NaBH4Primary Amine
Ni-catalyst / H2 / H2OAlcohol
H2O2 / BaseAmide
R-MgBr then H3O+Ketone

Orthogonal Protecting Group Strategies

To manage the reactivity of the different functional groups in this compound, orthogonal protecting group strategies can be employed. organic-chemistry.org An orthogonal protecting group strategy allows for the selective deprotection of one functional group in the presence of others by using specific and non-interfering reaction conditions. organic-chemistry.orglibretexts.org

For example, if a reaction at the pyridine ring is desired, the bromomethyl group could be temporarily converted to a more stable functional group that can be later reverted. Similarly, the nitrile group could be masked. However, the inherent reactivity of the bromomethyl group often makes it the most challenging to protect and deprotect without side reactions.

A more common strategy would be to introduce the bromomethyl group at a later stage of the synthesis. For instance, one could start with 5-methylnicotinonitrile, perform the desired transformations on the pyridine ring and the nitrile group, and then introduce the bromo substituent via radical bromination of the methyl group. This approach avoids the complexities of carrying the reactive bromomethyl group through multiple synthetic steps.

The use of orthogonal protecting groups is well-established in peptide synthesis, where different amine protecting groups like Boc (acid-labile) and Fmoc (base-labile) allow for selective deprotection. sigmaaldrich.combeilstein-journals.org Similar principles can be applied to the synthesis and modification of complex molecules like this compound, although specific protecting group strategies for this particular compound are not detailed in the reviewed literature.

Advanced Synthetic Applications of 5 Bromomethyl Nicotinonitrile As a Key Building Block

Design and Synthesis of Complex Heterocyclic Systems

The reactivity of the bromomethyl group as a potent electrophile is central to the utility of 5-(bromomethyl)nicotinonitrile in constructing fused, spiro, and bridged heterocyclic systems. This functionality allows for facile alkylation of various nucleophiles, initiating cyclization cascades that lead to novel and intricate molecular frameworks.

Pyrido-fused heterocycles are prevalent motifs in natural products and pharmaceuticals. This compound serves as an ideal precursor for these systems through reactions that typically involve the formation of a pyridinium (B92312) salt intermediate, followed by intramolecular cyclization.

Indolizines: The synthesis of indolizine (B1195054) derivatives can be achieved via the Chichibabin reaction or 1,3-dipolar cycloaddition reactions. A common strategy involves the reaction of a pyridine (B92270) derivative with an α-halocarbonyl compound to form a pyridinium salt. Subsequent deprotonation generates a pyridinium ylide, which can undergo intramolecular or intermolecular cycloaddition. By reacting this compound with a suitable pyridine (e.g., 2-acetylpyridine), a quaternary pyridinium salt is formed. Treatment with a base would then generate an ylide, poised for cyclization to furnish a cyano-substituted indolizine core. General methods for indolizine synthesis often involve metal-catalyzed cyclizations or reactions of pyridinium ylides with electron-deficient alkenes or alkynes. organic-chemistry.orgijettjournal.orgmdpi.comrsc.org

Quinolizines: Quinolizinium salts can be prepared through the intramolecular cyclization of N-alkylated 2-substituted pyridines. For instance, this compound can be used to alkylate a pyridine derivative bearing a nucleophilic side chain at the 2-position. The resulting intermediate can then undergo cyclization to form the quinolizine skeleton. While specific examples starting directly from this compound are not prevalent in readily available literature, the synthetic routes are well-established for analogous haloalkyl-pyridines. organic-chemistry.org

Pyrido-oxazoles: The oxazole (B20620) ring can be constructed using various methods, including the Robinson-Gabriel synthesis or from α-haloketones. pharmaguideline.com A plausible route to pyrido-oxazoles using this compound involves its reaction with an amide. For example, reaction with a primary amide could lead to an N-alkylation, and a subsequent intramolecular cyclization involving the pyridine nitrogen or another functional group could form the fused oxazole ring. More direct methods involve the cyclization of acetylenic amides, which can be mediated by Lewis acids like ZnI2 or FeCl3. organic-chemistry.org Another relevant strategy is the synthesis of 2-(bromomethyl)oxazoles from azirines and bromoacetyl bromide, highlighting the utility of the bromomethyl-heterocycle motif as a versatile building block for further elaboration. beilstein-journals.orgnih.gov

Table 1: Representative Reactions for Pyrido-fused Heterocycle Synthesis
Target HeterocycleGeneral Reaction TypeRole of this compoundKey Intermediate
Indolizine1,3-Dipolar CycloadditionElectrophile for ylide formationPyridinium ylide
QuinolizineIntramolecular CyclizationAlkylating agentN-alkylated 2-substituted pyridine
Pyrido-oxazoleIntramolecular CyclizationN-alkylation of an amide precursorN-(cyanopyridin-5-ylmethyl)amide

The construction of spirocyclic and bridged systems introduces significant three-dimensionality to molecular structures, a desirable feature in medicinal chemistry.

Spiro-Nicotinonitriles: Spirocycles can be synthesized by designing reactions where a single atom is part of two rings. Using this compound, one could perform a double alkylation on a suitable difunctional nucleophile. For example, reaction with a cyclic 1,3-dione in the presence of a base could lead to an initial C-alkylation. A subsequent intramolecular reaction could then form the spiro center. Multicomponent reactions are particularly effective for generating spiro-heterocycles, often proceeding in a one-pot fashion to create complex structures with high efficiency. nih.govmdpi.com

Bridged Nicotinonitriles: Bridged systems, such as lariat (B8276320) ethers, can be synthesized using precursors with two reactive sites. For example, the related compound ethyl 2,6-bis(bromomethyl)nicotinate has been used to create macrocyclic structures by reacting it with polyethylene (B3416737) glycolates. lsu.edu Analogously, this compound could be incorporated into a larger molecule which then undergoes a ring-closing reaction to form a bridged system. The bromomethyl group serves as a handle to connect the nicotinonitrile moiety to a macrocyclic framework.

Expanding the aromatic system of the nicotinonitrile core leads to polycyclic aromatic nitrogen heterocycles (PANHs), a class of compounds with interesting electronic and photophysical properties. pageplace.demdpi.com Synthesis of these complex systems can be achieved through annulation reactions where new rings are fused onto the initial pyridine structure. For example, Friedel-Crafts-type reactions or transition-metal-catalyzed cross-coupling reactions can be employed. The bromomethyl group can be converted into other functionalities, such as a phosphonium (B103445) salt for a Wittig reaction or an organometallic reagent, to facilitate the construction of additional aromatic rings. The synthesis of quinazolines, for instance, can be achieved via copper-catalyzed cyclization reactions. beilstein-journals.org The synthesis of functionalized NPAHs has also been demonstrated under high-impact conditions, suggesting novel routes to complex prebiotic molecules. rsc.org

Divergent Synthesis Strategies Employing this compound

Divergent synthesis is a powerful strategy that enables the generation of a wide range of structurally distinct molecules from a single, common intermediate. mdpi.comcore.ac.uk this compound is an excellent starting point for such strategies due to its multiple, orthogonally reactive functional groups.

The core principle of this approach is to use the different functional handles on this compound to initiate distinct reaction cascades. The reactivity of the bromomethyl group allows for substitution with a wide range of nucleophiles (O, N, S, C-based), while the cyano group can undergo hydrolysis, reduction, or cycloaddition, and the pyridine ring can be N-alkylated or undergo metal-catalyzed cross-coupling. nih.govbroadinstitute.orgnih.gov

A synthetic plan could involve an initial substitution of the bromide, followed by a transformation of the cyano group. For example:

Path A (Amine Synthesis): Reaction with an amine (e.g., piperidine) followed by reduction of the nitrile to an aminomethyl group yields a diamine scaffold.

Path B (Thiophene Annulation): Reaction with sodium sulfide (B99878) followed by reaction with an α-haloketone (Gewald reaction conditions) could yield a thieno[2,3-b]pyridine (B153569) derivative.

Path C (Tetrazole Formation): Substitution with an alcohol (e.g., sodium methoxide) followed by reaction of the nitrile with sodium azide (B81097) could produce a tetrazolyl-pyridine ether.

This strategy allows for the creation of vastly different molecular skeletons, expanding access to underexplored regions of chemical space from a single, readily available starting material. cam.ac.ukchemrxiv.org

Table 2: Divergent Pathways from this compound
PathwayInitial Reaction (Bromomethyl Group)Subsequent Reaction (Cyano Group)Resulting Molecular Skeleton
ANucleophilic substitution with R₂NHReduction to -CH₂NH₂5-((Dialkylamino)methyl)pyridin-3-yl)methanamine
BNucleophilic substitution with Na₂SGewald Amination/CyclizationThieno[2,3-b]pyridine derivative
CNucleophilic substitution with NaOR[2+3] Cycloaddition with NaN₃5-(Alkoxymethyl)-3-(1H-tetrazol-5-yl)pyridine

Combinatorial chemistry aims to rapidly synthesize large numbers of related compounds in "libraries" for high-throughput screening in drug discovery and materials science. slideshare.netnih.govfortunepublish.com this compound is an excellent scaffold for building such libraries. Using techniques like solid-phase or parallel synthesis, the bromomethyl group can be reacted with a diverse set of building blocks. researchgate.netresearchgate.net

For instance, by anchoring the molecule to a solid support via the pyridine nitrogen, the bromomethyl group can be exposed to a variety of nucleophiles in a parallel synthesizer. After these reactions, the products can be cleaved from the support and the cyano group can be subjected to another set of diverse reactions. This "split-pool" or parallel approach can generate thousands of distinct nicotinonitrile derivatives efficiently, creating a rich source of chemical diversity for biological screening. nih.govresearchgate.net

Application in Target-Oriented Synthesis

The strategic placement of a reactive bromomethyl group and a versatile nitrile function on a pyridine ring makes this compound a valuable building block in target-oriented synthesis. Its utility spans from the generation of complex molecular scaffolds to the potential construction of analogs of biologically active natural products.

Role as a Key Intermediate in the Synthesis of Natural Product Analogs

While direct literature examples detailing the use of this compound in the total synthesis of natural product analogs are not abundant, its structural features make it a highly suitable candidate for such endeavors. Natural products and their analogs are cornerstones of drug discovery, and synthetic strategies often rely on versatile building blocks to generate molecular diversity. unigoa.ac.inrsc.orguni-regensburg.denih.govbldpharm.com The nicotinonitrile core is present in various biologically active molecules, and functionalized derivatives are sought after for creating analogs with improved properties. researchgate.net

The compound serves as a bifunctional scaffold:

The bromomethyl group is a potent electrophile, enabling facile alkylation of a wide range of nucleophiles (e.g., amines, thiols, phenols, carbanions). This allows for the covalent linkage of the nicotinonitrile moiety to other complex fragments.

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form other heterocyclic rings.

The pyridine ring itself can be a key pharmacophore, mimicking structures found in nature and offering hydrogen bonding capabilities. bldpharm.com

This combination of reactive sites allows chemists to "divert" a synthetic route at a late stage to create a library of analogs from a common intermediate, a strategy known as diverted total synthesis (DTS). rsc.org For example, an analog of a natural product containing a pyridine ring could be synthesized by coupling a complex, chiral fragment with this compound, leveraging the reactivity of the bromomethyl group.

Strategic Use in the Construction of Advanced Synthetic Intermediates

The primary and most documented application of this compound is as a key building block for advanced synthetic intermediates, particularly in medicinal chemistry. astrobiology.com The bromomethyl group acts as a handle for introducing the cyano-substituted pyridine ring into larger, more complex molecules through nucleophilic substitution reactions.

Bromomethyl derivatives of pyridines and other heterocycles are widely used to synthesize molecules with specific biological targets. nih.gov For instance, similar bromomethyl heterocycles are reacted with nucleophiles like pyrazoles to form more complex structures for drug discovery programs. This reaction is a classic example of how the compound functions as a precursor for more elaborate molecular architectures.

The table below illustrates the general reaction scheme for the use of bromomethyl-substituted heterocycles as intermediates.

Reactant A (Electrophile)Reactant B (Nucleophile)Reaction ConditionsProduct TypeApplication
Bromomethyl Nicotinonitrile DerivativeDimethylpyrazoleBasic conditions (e.g., K₂CO₃ in DMF)Pyrazolyl-NicotinonitrileBuilding block for complex heterocycles
4-Chloro-1-alkyl-quinolin-2(1H)-one(Bromomethyl)cyclopropaneCesium CarbonateN-cyclopropylmethyl-quinolinoneIntermediate for BCL6 Inhibitors nih.gov
2-MercaptonicotinonitrileChloroacetyl DerivativesEthanolic Sodium EthoxideThieno[2,3-b]pyridinePrecursors for bioactive compounds semanticscholar.org

These examples demonstrate that the reactivity of the bromomethyl group is a reliable and strategic tool for chemists to construct advanced intermediates tailored for specific applications, ranging from enzyme inhibitors to receptor ligands. nih.govsemanticscholar.org

Development of Precursors for Advanced Materials

The unique electronic properties of the nicotinonitrile scaffold, combined with the synthetic versatility of the bromomethyl group, position this compound as a valuable precursor for a range of advanced materials.

Monomers for Polymer Synthesis

The structure of this compound makes it a promising, though not yet widely reported, monomer for creating functional polymers. The bromomethyl group can be utilized in several polymerization techniques. For example, it could potentially be converted into a styrenic monomer for free-radical polymerization or used directly in polycondensation reactions with difunctional nucleophiles.

The incorporation of the nicotinonitrile moiety into a polymer backbone would impart specific properties:

Polarity and Solubility: The polar pyridine and nitrile groups would increase the polymer's affinity for polar solvents.

Coordination Sites: The pyridine nitrogen and nitrile group can act as binding sites for metal ions, allowing for the creation of polymer-based metal-organic frameworks or sensors.

Electronic Properties: The electron-deficient nature of the ring can influence the polymer's electronic characteristics.

While direct polymerization of this specific monomer is not extensively documented, related compounds are used in polymer science. For example, bromomethylated aromatic compounds are used to create the core of star-shaped polymers and dendrimers. rsc.org Furthermore, polymerization techniques like RAFT often utilize monomers or chain transfer agents containing cyano groups to control the reaction. sigmaaldrich.com

Intermediates for Optoelectronic Materials (e.g., N-type semiconductors, fluorescent dyes)

The electron-deficient (π-deficient) nature of the pyridine ring, enhanced by the electron-withdrawing nitrile group, makes the nicotinonitrile core an excellent building block for organic optoelectronic materials. researchgate.net

N-type Semiconductors: Organic semiconductors are classified as p-type (hole-transporting) or n-type (electron-transporting). N-type materials are typically composed of electron-deficient aromatic systems. mrlcg.combiointerfaceresearch.com Fullerenes and their derivatives are common n-type materials, but there is significant research into other molecular structures, including those based on nitrogen-containing heterocycles. sigmaaldrich.com The nicotinonitrile scaffold is inherently electron-deficient, making it a prime candidate for constructing n-type semiconductors. The bromomethyl handle allows for the attachment of other functional groups to tune the material's electronic levels (LUMO/HOMO), solubility, and film-forming properties.

Fluorescent Dyes: Nicotinonitrile derivatives are known to be effective fluorophores. researchgate.net By reacting this compound with an electron-donating molecule (e.g., an aniline (B41778) or thiophene (B33073) derivative), a "push-pull" system can be created. In such a system, the electron-donating group (the "push") and the electron-withdrawing nicotinonitrile core (the "pull") create a charge-transfer character that often results in strong fluorescence. rsc.org Research has shown that nicotinonitrile-based dyes can exhibit high fluorescence quantum yields and their emission color can be tuned by modifying the substituents, making them suitable for applications like bio-imaging and organic light-emitting diodes (OLEDs). researchgate.netacs.org

The table below summarizes the photophysical properties of some reported nicotinonitrile-based dyes, illustrating the potential of this scaffold.

Compound TypeExcitation (nm)Emission (nm)Stokes Shift (nm)Quantum Yield (Φ)Application Area
4-Amino-2-chloro-6-arylpyridine-3,5-dicarbonitrile SeriesVariesVariesLargeUp to 0.92Fluorescent Dyes researchgate.net
Donor-Acceptor Nicotinonitrile Derivative-Orange--OLEDs researchgate.net
Coumarin-Nicotinonitrile Hybrid----Dye-Sensitized Solar Cells acs.org

Ligands for Coordination Chemistry

The this compound molecule possesses multiple potential coordination sites for metal ions, making it a versatile precursor for designing ligands for coordination chemistry. researchgate.netnih.gov The lone pair of electrons on the pyridine nitrogen atom is a classic Lewis basic site that readily binds to a wide variety of transition metals. rsc.orgscirp.org Additionally, the nitrogen atom of the nitrile group can also participate in coordination.

This compound can be used to create ligands in two primary ways:

Direct Coordination: The molecule itself can act as a simple monodentate or bridging ligand in coordination polymers. rsc.org

Ligand Synthesis: More strategically, the reactive bromomethyl group can be used to covalently attach the nicotinonitrile unit to a larger, multidentate ligand framework. This approach has been used with similar bromomethylated aromatics to synthesize complex, star-shaped ligands capable of forming intricate coordination cages and metal-organic frameworks (MOFs). rsc.org Such materials have applications in catalysis, gas storage, and sensing.

The synthesis of coordination polymers from 5-substituted nicotinic acids demonstrates the propensity of the pyridine-3-carboxylate system to form diverse and stable networks with both d-block and f-block metals. rsc.org Given the synthetic accessibility of the corresponding carboxylic acid from this compound (via hydrolysis of the nitrile and oxidation of the methyl group), it serves as an indirect but powerful precursor for such advanced materials.

Catalytic Transformations Involving 5 Bromomethyl Nicotinonitrile

Transition Metal-Catalyzed Reactions

Transition metal catalysis provides a powerful platform for the functionalization of 5-(bromomethyl)nicotinonitrile. Palladium, copper, and other metals like rhodium, ruthenium, and iron have been employed to facilitate a range of coupling and transformation reactions.

Palladium-catalyzed reactions are central to modern organic synthesis, and this compound can serve as a key building block in these transformations. researchgate.net The general mechanism for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds. wikipedia.org It involves the palladium-catalyzed coupling of an amine with an aryl or alkyl halide. wikipedia.orgnrochemistry.com While direct examples involving this compound are not extensively documented in the provided results, the principles of the Buchwald-Hartwig amination are applicable. wikipedia.orgnrochemistry.com The reaction typically employs a palladium(0) catalyst, which undergoes oxidative addition to the C-Br bond of the bromomethyl group. Subsequent reaction with an amine, in the presence of a base, leads to the formation of the corresponding aminomethylpyridine derivative. nrochemistry.com The choice of phosphine (B1218219) ligands is crucial for the success of these couplings. wikipedia.org

C-C Cross-Coupling Reactions: Palladium catalysts are also instrumental in forming new carbon-carbon bonds. Reactions like the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, are prominent examples. d-nb.info In the context of a molecule like this compound, the bromomethyl group can participate in such couplings. For instance, a Suzuki-Miyaura reaction could couple an aryl boronic acid with the bromomethyl group to yield a 5-(arylmethyl)nicotinonitrile derivative. d-nb.info The regioselectivity of such reactions is a key consideration, especially when other reactive sites are present on the molecule. d-nb.info

Reaction Type Catalyst System (General) Reactants Product Type
Buchwald-Hartwig AminationPd(0) complex, phosphine ligand, baseThis compound, Amine (R-NH2)5-(Aminomethyl)nicotinonitrile
Suzuki-Miyaura CouplingPd(0) complex, phosphine ligand, baseThis compound, Arylboronic acid (Ar-B(OH)2)5-(Arylmethyl)nicotinonitrile

Copper catalysis offers a cost-effective and versatile alternative to palladium for various coupling reactions. numberanalytics.com Copper-catalyzed reactions have a long history, including the Ullmann condensation and Goldberg amination. tcichemicals.com Modern advancements have led to milder reaction conditions and broader substrate scope. tcichemicals.com

In the context of this compound, copper catalysts can facilitate C-N, C-O, and C-S bond formation. For example, a copper-catalyzed reaction with an amine could yield the corresponding 5-(aminomethyl)nicotinonitrile. The Chan-Lam coupling, which uses boronic acids, is another important copper-catalyzed transformation for forming carbon-heteroatom bonds. tcichemicals.com Copper-catalyzed azide-alkyne cycloadditions (CuAAC) are also a powerful tool for creating triazole-containing molecules. mdpi.comresearchgate.net

Reaction Type Catalyst System (General) Reactants Product Type
Ullmann-type C-N CouplingCu(I) or Cu(II) salt, ligand, baseThis compound, Amine (R-NH2)5-(Aminomethyl)nicotinonitrile
Chan-Lam CouplingCu(II) salt, base, oxidantThis compound, Boronic Acid (R-B(OH)2)5-(Substituted methyl)nicotinonitrile
Azide-Alkyne CycloadditionCu(I) saltAlkyl/Aryl Azide (B81097), Terminal Alkyne1,4-disubstituted 1,2,3-triazole

Beyond palladium and copper, other transition metals like rhodium (Rh), ruthenium (Ru), and iron (Fe) are effective catalysts for various organic transformations.

Rhodium-Catalyzed Reactions: Rhodium catalysts are known for their utility in a range of reactions, including hydrogenation and coupling reactions. chemmethod.com For instance, a rhodium-catalyzed homo-coupling of a Grignard reagent derived from a brominated aromatic compound can lead to the formation of biphenyl (B1667301) derivatives. beilstein-journals.org Rhodium catalysts can also be employed in cycloaddition reactions, such as the [5+2+1] cycloaddition of ene-vinylcyclopropanes and carbon monoxide to construct eight-membered rings. nih.gov

Ruthenium-Catalyzed Reactions: Ruthenium catalysts are versatile and have been used in azide-alkyne cycloadditions (RuAAC), which notably yield the 1,5-disubstituted 1,2,3-triazole isomer, complementing the 1,4-isomer obtained from copper-catalyzed reactions. acs.org Ruthenium complexes are also effective in oxidative cleavage of alkynes to carboxylic acids and in various cycloaddition reactions to form five-, six-, and seven-membered rings. nih.govorganic-chemistry.org

Iron-Catalyzed Reactions: As an earth-abundant and low-toxicity metal, iron has gained significant attention in catalysis. mdpi.com Iron catalysts can participate in asymmetric cross-coupling reactions, such as the enantioconvergent Suzuki-Miyaura reaction. mdpi.com They are also used in atom transfer radical polymerization (ATRP) and dehydrogenation reactions. cmu.edursc.org

Metal Reaction Type General Application
Rhodium (Rh)Homo-coupling, Cycloadditions, HydrogenationSynthesis of biaryls, complex ring systems, and reduction of unsaturated bonds. chemmethod.combeilstein-journals.orgnih.gov
Ruthenium (Ru)Azide-Alkyne Cycloaddition (RuAAC), Oxidative Cleavage, CycloadditionsSynthesis of 1,5-disubstituted triazoles, conversion of alkynes to carboxylic acids, formation of various ring sizes. acs.orgnih.govorganic-chemistry.org
Iron (Fe)Asymmetric Cross-Coupling, ATRP, DehydrogenationEnantioselective C-C bond formation, controlled polymer synthesis, and sustainable chemical synthesis. mdpi.comcmu.edursc.org

Organocatalytic Approaches

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful third pillar of asymmetric catalysis, alongside biocatalysis and transition-metal catalysis. beilstein-journals.orgbeilstein-journals.org These methods often offer mild reaction conditions and avoid the use of potentially toxic metals. mdpi.com

Chiral organocatalysts can induce enantioselectivity in reactions involving this compound, leading to the formation of chiral products. This is particularly important in medicinal chemistry, where the stereochemistry of a molecule can be critical to its biological activity.

Chiral primary and secondary amines, such as those derived from proline, are widely used organocatalysts. rsc.orglibretexts.org They can activate substrates through the formation of enamines or iminium ions. libretexts.org For a substrate like this compound, a chiral amine could potentially catalyze an asymmetric substitution at the bromomethyl position by a suitable nucleophile. Chiral Brønsted acids and bases are also important classes of organocatalysts that can facilitate a variety of asymmetric transformations through hydrogen bonding interactions. frontiersin.org

In nucleophilic organocatalysis, the catalyst directly participates in the reaction by acting as a nucleophile. N-heterocyclic carbenes (NHCs) are a prominent class of nucleophilic organocatalysts. aablocks.comnih.gov They are known for their ability to induce umpolung (reactivity inversion) of aldehydes. nih.gov While direct applications with this compound are not specified in the search results, the principles of nucleophilic catalysis could be applied. For example, a nucleophilic catalyst could react with the electrophilic carbon of the bromomethyl group, forming a reactive intermediate that can then undergo further transformation. Lewis bases such as 4-dimethylaminopyridine (B28879) (DMAP) and phosphines are also common nucleophilic organocatalysts. mdpi.com

Catalyst Type Activation Mode Potential Application with this compound
Chiral Amines (e.g., Proline derivatives)Enamine/Iminium ion formationAsymmetric substitution at the bromomethyl position.
Chiral Brønsted Acids/BasesHydrogen bonding activationEnantioselective reactions involving the nitrile or pyridine (B92270) ring. frontiersin.org
N-Heterocyclic Carbenes (NHCs)Nucleophilic attack/UmpolungActivation of the bromomethyl group for subsequent reactions.
Lewis Bases (e.g., DMAP, Phosphines)Nucleophilic catalysisFacilitating substitution reactions at the bromomethyl position. mdpi.com

Biocatalytic Transformations

Biocatalysis is increasingly recognized as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions. For a versatile building block like this compound, enzymatic transformations present significant opportunities for creating novel derivatives and resolving chiral intermediates, which are crucial for the pharmaceutical and agrochemical industries.

Enzyme-Mediated Derivatizations

The derivatization of this compound can be effectively achieved through enzyme-mediated processes, particularly targeting the nitrile group. The use of enzymes such as nitrilases can lead to the formation of valuable carboxylic acids or amides under gentle conditions, avoiding the harsh chemicals and potential side reactions associated with traditional chemical hydrolysis. nih.govfkit.hr

Nitrilases (EC 3.5.5.1) are a class of enzymes that catalyze the direct hydrolysis of nitriles to the corresponding carboxylic acids and ammonia (B1221849). d-nb.info This one-step conversion is highly efficient and environmentally benign. The enzymatic hydrolysis of 3-cyanopyridine, a structurally similar compound, to nicotinic acid is a well-established industrial process. fkit.hrchempanda.com Microorganisms like Rhodococcus rhodochrous are known to produce nitrilases capable of this transformation with high yields. nih.govchempanda.com

Alternatively, the enzymatic reaction can be controlled to stop at the amide stage, yielding 5-(Bromomethyl)nicotinamide. This is typically achieved using nitrile hydratases (EC 4.2.1.84) in tandem with an amidase, or by using specific nitrilases that favor amide formation. chempanda.com The selective production of the amide is significant as it introduces a different functional group that can be used in subsequent synthetic steps.

The general scheme for the enzyme-mediated hydrolysis of the nitrile group in this compound is presented below:

Scheme 1: Enzyme-Mediated Hydrolysis of this compound

Generated code

The choice of enzyme and reaction conditions, such as pH, temperature, and substrate concentration, are critical for achieving high conversion rates and product selectivity. nih.gov Research on various nitrilases has shown that they possess different substrate specificities, and through protein engineering, their activity and selectivity can be further enhanced. nih.gov

Table 1: Examples of Nitrilase-Producing Microorganisms and Their Applications in Cyanopyridine Hydrolysis
MicroorganismEnzymeSubstrateProductReference
Rhodococcus rhodochrous J1Nitrilase3-CyanopyridineNicotinic acid chempanda.com
Acinetobacter sp.Nitrilase3-CyanopyridineNicotinic acid fkit.hr
Pseudomonas putidaNitrilase3-CyanopyridineNicotinic acid nih.gov
Ralstonia eutropha H16Nitrilase3-CyanopyridineNicotinic acid nih.gov

Biocatalytic Resolution of Chiral Intermediates

The bromomethyl group of this compound serves as a versatile handle for the introduction of various functional groups, some of which can lead to the formation of a chiral center. The resolution of such chiral intermediates is a critical step in the synthesis of enantiomerically pure compounds, and biocatalysis offers an elegant solution.

A common strategy involves the conversion of the bromomethyl group into a secondary alcohol, creating a racemic mixture. This can be achieved through a two-step chemical process: nucleophilic substitution with a suitable carbon nucleophile (e.g., a Grignard reagent) to form a secondary alcohol, followed by enantioselective acylation catalyzed by a lipase (B570770).

Lipases (EC 3.1.1.3) are widely used in organic synthesis for the kinetic resolution of racemic alcohols and their esters. acs.org These enzymes catalyze the enantioselective acylation of an alcohol or the hydrolysis of an ester in a non-aqueous solvent. For instance, Candida antarctica lipase B (CALB) is a robust and highly selective biocatalyst for such transformations. acs.org

The proposed chemoenzymatic route to a chiral alcohol derived from this compound would involve:

Chemical Synthesis of a Racemic Alcohol: Reaction of this compound with an organometallic reagent (e.g., methylmagnesium bromide) would yield a racemic secondary alcohol, 1-(5-cyanopyridin-3-yl)ethanol.

Enzymatic Kinetic Resolution: The resulting racemic alcohol can then be subjected to lipase-catalyzed enantioselective acylation. In the presence of an acyl donor (e.g., vinyl acetate), the lipase will selectively acylate one enantiomer, leaving the other enantiomer unreacted. This allows for the separation of the acylated product from the unreacted alcohol, both in high enantiomeric purity. acs.org

Scheme 2: Proposed Chemoenzymatic Synthesis and Resolution of a Chiral Pyridyl Alcohol

Generated code

The enantioselectivity of the lipase is a key factor, and studies on similar pyridyl ethanols have demonstrated that high enantiomeric excess (ee) values can be achieved. acs.org

Table 2: Lipase-Catalyzed Resolution of Racemic Pyridyl Ethanols
SubstrateLipaseAcyl DonorProduct 1 (ee)Product 2 (ee)Reference
1-(2-Pyridyl)ethanolCandida antarctica lipase (CAL)Vinyl acetate (B1210297)(R)-Acetate (>99%)(S)-Alcohol (>99%) acs.org
1-(6-(2,2'-Bipyridyl))ethanolCandida antarctica lipase (CAL)Vinyl acetate(R)-Acetate (>99%)(S)-Alcohol (>99%) acs.org

This biocatalytic approach provides access to both enantiomers of the chiral alcohol, which are valuable building blocks for the synthesis of complex molecules with specific stereochemistry.

Computational and Theoretical Chemistry Studies on 5 Bromomethyl Nicotinonitrile and Its Reactions

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its reactivity and physical properties. Through computational analysis, a detailed picture of electron distribution and orbital interactions within 5-(Bromomethyl)nicotinonitrile can be obtained.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies of these orbitals and the HOMO-LUMO gap are critical in predicting how a molecule will interact with other reagents. wikipedia.orgwiley-vch.de For this compound, the HOMO is primarily located on the pyridine (B92270) ring and the bromine atom, indicating these are the most likely sites for electrophilic attack. The LUMO, conversely, is distributed over the pyridine ring and the cyano group, suggesting these areas are susceptible to nucleophilic attack.

Computational studies, often employing Density Functional Theory (DFT), are used to calculate the energies of these frontier orbitals. nih.govjournalirjpac.com These calculations provide quantitative data that helps in understanding the molecule's reactivity profile.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

Orbital Energy (eV)
HOMO -7.25
LUMO -1.15
HOMO-LUMO Gap 6.10

Note: These are representative values and can vary depending on the computational method and basis set used.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is not uniform due to differences in the electronegativity of the constituent atoms. This charge distribution can be visualized using electrostatic potential (ESP) maps, which illustrate the electrostatic potential on the molecule's surface. avogadro.cclibretexts.org In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (colored blue) signify electron-poor areas. researchgate.net

For this compound, the ESP map would show a significant negative potential around the nitrogen atom of the pyridine ring and the cyano group, consistent with the lone pair of electrons on the nitrogen and the triple bond of the nitrile. The hydrogen atoms of the bromomethyl group and the pyridine ring would exhibit a positive potential. The bromine atom, being highly electronegative, also influences the charge distribution, creating a region of negative potential around itself while inducing a positive potential on the adjacent carbon atom. This detailed view of the charge landscape is crucial for predicting intermolecular interactions, such as hydrogen bonding and reactions with charged species. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed pathways of chemical reactions. It allows for the characterization of transient species like transition states and the determination of the energetic landscape of a reaction. rsc.orgnih.gov

Transition State Characterization

A transition state represents the highest energy point along a reaction coordinate, and its structure is critical for understanding the mechanism of a reaction. numberanalytics.com Computational methods can be used to locate and characterize the geometry and energy of transition states for reactions involving this compound. For instance, in a nucleophilic substitution reaction where the bromide is displaced, the transition state would involve the partial formation of a new bond with the nucleophile and the partial breaking of the carbon-bromine bond. The characterization of this transient structure provides insight into the stereochemistry and kinetics of the reaction. nih.govnih.gov

Energy Profile Analysis and Reaction Coordinate Determination

Table 2: Representative Energy Profile Data for a Hypothetical SN2 Reaction of this compound with a Nucleophile

Species Relative Energy (kcal/mol)
Reactants 0
Transition State +20
Products -10

Note: These values are illustrative for a generic nucleophilic substitution reaction.

Structure-Reactivity Relationship (SAR) Predictions

The prediction of reactivity and selectivity in chemical transformations is a cornerstone of modern computational chemistry. For a molecule such as this compound, which possesses multiple reactive sites—namely the pyridine ring, the cyano group, and the bromomethyl group—understanding the interplay of its structural features with its chemical behavior is crucial. Structure-Reactivity Relationship (SAR) studies, particularly through computational approaches, provide valuable insights into these aspects.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical or machine learning-based approaches that correlate the chemical structure of a series of compounds with their observed reactivity. acs.orgresearchgate.net For this compound and its derivatives, a QSRR study would typically involve the calculation of a variety of molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.

In the context of nicotinonitrile derivatives, studies have shown that global reactivity descriptors derived from conceptual density functional theory (DFT) are particularly insightful. mdpi.com These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, chemical potential, hardness, and softness. mdpi.comtjnpr.org For instance, a lower HOMO-LUMO gap generally suggests higher reactivity. mdpi.com

A hypothetical QSRR study on a series of substituted this compound analogues could aim to predict their reaction rates in a nucleophilic substitution at the bromomethyl group. The descriptors would likely include:

Electronic Descriptors: Mulliken charges on the benzylic carbon and bromine atom, the LUMO energy (as the bromomethyl group's σ* orbital would be a major component), and the dipole moment. A DFT study on the related compound 2,6-bis(bromomethyl)pyridine (B1268884) calculated a dipole moment of 6.6832 Debye, indicating significant polarity which would influence its interactions. derpharmachemica.comresearchgate.net

Steric Descriptors: Steric parameters (e.g., Taft's Es) for substituents on the pyridine ring, or descriptors calculated from the 3D structure of the molecule.

Topological Descriptors: Indices that quantify the connectivity and branching of the molecule.

A multiple linear regression (MLR) or partial least squares (PLS) analysis could then be used to build a model of the form:

Reactivity (e.g., log(k)) = c0 + c1Descriptor1 + c2Descriptor2 + ...

Such models have been successfully developed for various pyridine derivatives to predict their biological activity, which is a facet of their reactivity. chemrevlett.commdpi.com For example, a QSAR study on imidazo[1,2-a]pyridine (B132010) derivatives found a significant correlation between their biological activity and global topological charge indices, as well as the hydrophobicity of substituents. nih.gov

Table 1: Illustrative Quantum-Chemical Descriptors for a QSRR Study of this compound Analogues (Hypothetical Data)

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)Predicted log(k)
This compound-7.25-2.604.653.501.50
2-Chloro-5-(bromomethyl)nicotinonitrile-7.40-2.854.554.201.75
2-Methyl-5-(bromomethyl)nicotinonitrile-7.10-2.504.603.301.40
6-Chloro-5-(bromomethyl)nicotinonitrile-7.35-2.754.603.901.65

Note: The data in this table is hypothetical and serves to illustrate the types of descriptors used in a QSRR study. The HOMO-LUMO gap for the parent compound is based on the value calculated for the structurally similar 2,6-bis(bromomethyl)pyridine. derpharmachemica.comresearchgate.net

Predicting Selectivity in Multi-functional Transformations

This compound presents a challenge in terms of regioselectivity due to its multiple reactive centers. Computational chemistry offers tools to predict the most likely site of reaction under different conditions.

Nucleophilic Attack: The molecule has several electrophilic sites: the carbon of the bromomethyl group, the carbon of the cyano group, and the pyridine ring carbons (especially C2, C4, and C6). The reactivity towards a nucleophile can be assessed by analyzing the distribution of the LUMO and the molecular electrostatic potential (MESP). The MESP visually indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack) and negative potential (electron-rich, susceptible to electrophilic attack). For 2,6-bis(bromomethyl)pyridine, DFT calculations show the frontier orbital gap is significant, which influences its chemical reactivity and kinetic stability. derpharmachemica.comresearchgate.net In this compound, the C-Br bond represents a primary site for nucleophilic substitution (an SN2 reaction), while the cyano group can also be a target for certain nucleophiles.

Electrophilic Attack: The pyridine nitrogen, with its lone pair of electrons, is the most likely site for electrophilic attack (e.g., protonation or alkylation). The HOMO, which is often localized on the nitrogen and the π-system of the ring, would indicate this propensity.

Radical Reactions: The bromomethyl group can undergo radical formation upon initiation. The stability of the resulting benzylic-type radical can be calculated to predict the feasibility of such reaction pathways.

Computational studies on transition metal-catalyzed cross-coupling reactions involving similar substituted pyridines demonstrate the power of DFT in elucidating mechanisms and predicting regioselectivity. uomphysics.net By calculating the activation energies for different reaction pathways (e.g., oxidative addition at the C-Br bond vs. coordination at the nitrogen or cyano group), one can predict the most favorable outcome.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, from conformational changes to intermolecular interactions in a condensed phase. rsc.org

Conformational Analysis

The conformational landscape of this compound is primarily determined by the rotation around the C-C bond connecting the bromomethyl group to the pyridine ring. While the pyridine ring itself is rigid, the orientation of the -CH₂Br substituent can be explored.

A conformational analysis, typically performed using molecular mechanics or DFT, would involve rotating the dihedral angle (N-C5-C_alpha-Br) and calculating the potential energy at each step. The resulting energy profile would reveal the most stable (lowest energy) conformations. For alkyl-substituted pyridines, it has been shown that interactions between the substituent's alpha-hydrogen and the ring nitrogen's lone pair can influence conformational preferences. colostate.edu For this compound, the primary factors influencing the conformational energy will be steric hindrance between the bromine atom and the hydrogen atoms on the adjacent ring carbons (C4 and C6), as well as potential weak electrostatic interactions. The most stable conformer is likely to be one where the bulky bromine atom is oriented away from the plane of the pyridine ring to minimize steric clashes.

Table 2: Hypothetical Relative Energies of this compound Conformers

Dihedral Angle (N-C5-C_alpha-Br)Conformation DescriptionRelative Energy (kcal/mol)
Eclipsed (Br syn-periplanar to N)3.5 (High Energy)
60°Gauche0.5
90°Perpendicular0.0 (Most Stable)
120°Gauche0.6
180°Eclipsed (Br anti-periplanar to N)3.2 (High Energy)

Note: This table presents hypothetical data to illustrate the expected conformational energy profile. The perpendicular conformation is often the most stable for such substituents on aromatic rings.

Intermolecular Interactions and Crystal Packing (if relevant to reactivity)

The way molecules of this compound pack in a solid-state crystal lattice is dictated by a variety of intermolecular interactions. These interactions can, in turn, influence the reactivity in solid-state transformations. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. uomphysics.netresearchgate.net

For this compound, several key intermolecular interactions can be anticipated:

Halogen Bonding: The bromine atom of the bromomethyl group can act as a Lewis acidic "halogen bond donor," interacting with Lewis basic sites on adjacent molecules, such as the pyridine nitrogen or the cyano nitrogen.

Hydrogen Bonding: Although a classic hydrogen bond donor is absent, weak C-H···N and C-H···Br hydrogen bonds are expected to play a significant role in the crystal packing. The aromatic C-H groups can interact with the nitrogen atoms of the pyridine and cyano groups of neighboring molecules.

π-π Stacking: The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing cyano group, could facilitate π-π stacking interactions between the aromatic rings of adjacent molecules.

Crystal structure analyses of related nicotinonitrile and bromomethyl-substituted compounds confirm the importance of these interactions. For instance, studies on halogen-substituted nicotinonitrile derivatives highlight the prevalence of H···H, Cl···H, and C···H contacts in determining the crystal packing. researchgate.net Similarly, the crystal structure of 2-bromo-5-methylpyridine (B20793) complexes shows a variety of O···H, Br···H, and H···H interactions. mdpi.com Understanding these packing motifs through computational analysis can provide insights into the material's physical properties and its potential for polymorphism, where different crystal forms can exhibit different reactivities.

Advanced Analytical Methodologies for Reaction Monitoring and Structural Elucidation in 5 Bromomethyl Nicotinonitrile Chemistry

Spectroscopic Techniques for Comprehensive Structural Characterization of Synthesized Compounds

Spectroscopy is the cornerstone of molecular structure elucidation. By probing the interactions of molecules with electromagnetic radiation, detailed information about the electronic environment of individual atoms, the connectivity between them, and the nature of their functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁵N.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 5-(Bromomethyl)nicotinonitrile, the ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine (B92270) ring and the two protons of the bromomethyl group. The protons closer to the electron-withdrawing nitrogen atom and nitrile group would appear further downfield. bldpharm.com

¹³C NMR Spectroscopy probes the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, providing a count of the different carbon environments. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbon of the nitrile group (C≡N) would have a characteristic chemical shift, as would the carbons of the pyridine ring and the bromomethyl group. researchgate.netresearchgate.net

¹⁵N NMR Spectroscopy is a more specialized technique used to directly observe the nitrogen nuclei. acs.orgresearchgate.net For this compound, it would provide direct information on the electronic environment of the pyridine nitrogen and the nitrile nitrogen. The chemical shift of the pyridine nitrogen is sensitive to substitution on the ring. researchgate.netnih.gov

2D NMR Spectroscopy , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provides crucial connectivity information that helps in the unambiguous assignment of ¹H and ¹³C signals, especially in more complex derivatives. researchgate.netsdsu.eduwikipedia.org A COSY spectrum would show correlations between coupled protons, confirming the relative positions of the protons on the pyridine ring. libretexts.org An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton. wikipedia.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionNucleusPredicted Chemical Shift (ppm)MultiplicityNotes
H-2¹H~8.9Singlet (or narrow doublet)Adjacent to ring nitrogen.
H-4¹H~8.2Singlet (or narrow triplet)Meta to both N and CN group.
H-6¹H~8.8Singlet (or narrow doublet)Adjacent to ring nitrogen.
-CH₂Br¹H~4.6SingletMethylene protons of the bromomethyl group.
C-2¹³C~153-Aromatic CH adjacent to nitrogen.
C-3¹³C~110-Quaternary carbon attached to CN group.
C-4¹³C~140-Aromatic CH.
C-5¹³C~135-Quaternary carbon attached to CH₂Br group.
C-6¹³C~151-Aromatic CH adjacent to nitrogen.
-CN¹³C~117-Nitrile carbon.
-CH₂Br¹³C~30-Methylene carbon of the bromomethyl group.

Note: Predicted values are based on general chemical shift ranges for substituted pyridines and may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. This allows for the calculation of a unique molecular formula.

For this compound (C₇H₅BrN₂), HRMS can confirm the elemental composition by matching the experimentally measured exact mass to the theoretically calculated mass. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio, resulting in two molecular ion peaks ([M]+• and [M+2]+•) of nearly equal intensity.

Fragmentation analysis, often aided by tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. A plausible fragmentation pattern for this compound would involve the loss of a bromine radical (•Br) to form a stable pyridyl-methyl carbocation, which would be a prominent peak in the spectrum. Further fragmentation could involve the loss of HCN from the pyridine ring. mdpi.com

Table 2: HRMS Data for this compound (C₇H₅BrN₂)

Ion/FragmentFormulaCalculated Exact Mass (m/z)
[M(⁷⁹Br)]+•C₇H₅⁷⁹BrN₂195.9685
[M(⁸¹Br)]+•C₇H₅⁸¹BrN₂197.9665
[M-Br]+C₇H₅N₂117.0453

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule. scispace.comjyoungpharm.org IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. researchgate.net

For this compound, these techniques can confirm the presence of key structural motifs. The sharp, intense absorption from the nitrile group (C≡N) is particularly characteristic. Vibrations from the pyridine ring and the C-Br bond also give rise to distinct signals.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3100 - 3000Medium
Nitrile (C≡N)Stretching2240 - 2220Sharp, Medium-Strong
Aromatic C=C, C=NRing Stretching1600 - 1450Variable
Alkyl C-H (-CH₂)Stretching2960 - 2850Medium
C-BrStretching700 - 500Strong

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds containing chromophores, such as conjugated π-systems. The substituted pyridine ring in this compound acts as a chromophore. The absorption of UV light promotes electrons from a π bonding orbital to a π* antibonding orbital (π → π* transition). The wavelength of maximum absorbance (λmax) is characteristic of the conjugated system. For nicotinonitrile and related pyridine derivatives, absorptions are typically observed in the range of 250-280 nm. nih.govmdpi.com This technique is often used in conjunction with HPLC for quantitative analysis.

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatography is essential for separating components of a mixture, allowing for the isolation of pure compounds and the assessment of sample purity.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile organic compounds like this compound. nih.govresearchgate.net It is also invaluable for monitoring the progress of a reaction by quantifying the disappearance of starting materials and the appearance of products.

A typical setup for this compound would involve reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a more polar solvent mixture. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram, often using a UV detector set at the compound's λmax.

Table 4: Typical HPLC Method Parameters for this compound Analysis

ParameterCondition
ColumnReverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient or isocratic mixture of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid)
Flow Rate1.0 mL/min
DetectionUV-Vis Diode Array Detector (DAD) at ~260 nm
Column TemperatureAmbient or controlled (e.g., 30 °C)
Injection Volume5 - 20 µL

Gas Chromatography (GC)

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), serves as a powerful tool for the analysis of volatile and semi-volatile compounds involved in the synthesis of this compound. Although the target compound itself may have limited thermal stability, GC is highly applicable for monitoring starting materials, such as 5-methyl-3-pyridinecarbonitrile, and for analyzing certain thermally stable by-products or derivatives.

Detailed Research Findings: The applicability of GC for pyridine derivatives is well-established. cdc.gov In the synthesis of this compound, a primary application of GC is to assess the purity of the starting material, 5-methyl-3-pyridinecarbonitrile, and to monitor its consumption during the bromination reaction. For instance, a GC-MS method can effectively separate the starting material from potential impurities and the solvent.

A typical GC-MS analysis would involve injecting a derivatized or underivatized sample into the instrument, where it is vaporized. The components are then separated based on their boiling points and interaction with the stationary phase of the GC column. A common stationary phase for such analyses is a nonpolar or medium-polarity column, such as one coated with (5%-phenyl)-methylpolysiloxane. mdpi.com Following separation, the mass spectrometer fragments the molecules and detects them based on their mass-to-charge ratio, providing both quantitative data and structural information. nih.gov For quantitative analysis, selected ion monitoring (SIM) mode can be employed to enhance sensitivity and selectivity for the compounds of interest. mdpi.com

Below is a table summarizing typical parameters for a GC-MS method applicable to the analysis of reactants and related pyridine compounds in this chemical space.

ParameterTypical Value / ConditionPurpose
Column Type HP-5ms (30 m x 0.25 mm ID, 0.25 µm film)Provides good resolution for a wide range of semi-volatile organic compounds. mdpi.com
Carrier Gas HeliumInert gas used to carry the sample through the column.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample.
Oven Program Initial 50 °C (hold 1 min), ramp to 300 °C at 10 °C/minSeparates compounds based on their differing boiling points.
Detector Mass Spectrometer (MS)Provides identification and quantification of separated components. nih.gov
MS Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns. mdpi.com
MS Acquisition Mode Scan (for identification) or SIM (for quantification)Full scan provides a mass spectrum for structural elucidation; SIM increases sensitivity for target analytes. mdpi.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique used ubiquitously for the qualitative monitoring of chemical reactions. It is particularly well-suited for tracking the progress of reactions involving this compound, allowing chemists to determine reaction initiation, progression, and completion. libretexts.org

Detailed Research Findings: To monitor a reaction, a three-lane spotting system is typically employed on a single TLC plate. rochester.edu

Lane 1 (Reference): A spot of the starting material (e.g., 5-methyl-3-pyridinecarbonitrile).

Lane 2 (Co-spot): A spot of the starting material with the reaction mixture spotted directly on top of it. This helps to confirm the identity of the starting material spot in the reaction mixture. rochester.edu

Lane 3 (Reaction Mixture): A spot of an aliquot taken from the reaction vessel.

As the reaction proceeds, aliquots are periodically taken and spotted in the third lane on new plates. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product (this compound) indicate the reaction's progress. youtube.com The relative positions of the spots (Rf values) depend on the polarity of the compounds and the chosen solvent system (mobile phase). Given its structure, this compound is expected to have a different polarity compared to its methyl precursor.

The selection of an appropriate eluent is critical for achieving good separation. For pyridine-containing compounds, which are basic, it is often necessary to add a small amount of a basic modifier like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) to the mobile phase. This addition prevents the basic nitrogen atom from interacting too strongly with the acidic silica (B1680970) gel, which can cause "streaking" and poor separation. silicycle.com

The following table provides examples of solvent systems that can be used for TLC analysis in this chemical context.

Solvent System (v/v)PolarityTypical Application
30% Ethyl Acetate (B1210297) / 70% HexaneLow to MediumGood starting point for separating moderately polar compounds from nonpolar ones. silicycle.com
50% Ethyl Acetate / 50% HexaneMediumIncreases eluting power for more polar products. silicycle.com
5% Methanol / 95% DichloromethaneMedium to HighEffective for separating more polar compounds. silicycle.com
50% Ethyl Acetate / 50% Hexane + 0.5% TriethylamineMedium (Basic)Ideal for nitrogen-containing compounds to prevent streaking and improve spot shape. silicycle.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure (for derivatives/intermediates)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this technique is not used for reaction monitoring, it is invaluable for the unambiguous structural elucidation of key intermediates, final products, and their derivatives, provided they can be crystallized. It provides exact information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Detailed Research Findings: For derivatives of this compound, obtaining a single crystal suitable for X-ray diffraction would confirm its molecular structure and connectivity, leaving no ambiguity. Furthermore, if chiral centers are introduced in subsequent reactions, X-ray crystallography can determine the absolute stereochemistry of the resulting molecule.

The table below summarizes the crystallographic data reported for nicotinonitrile, which provides a foundational reference for its derivatives.

ParameterReported Value for Nicotinonitrile wikipedia.org
Chemical Formula C₆H₄N₂
Crystal System Monoclinic
Space Group P2₁/c
Lattice Constants a = 3.808 Å, b = 13.120 Å, c = 10.591 Å
Lattice Angles α = 90°, β = 97.97°, γ = 90°
Formula Units (Z) 4

In-situ Reaction Monitoring Techniques (e.g., ReactIR, Online MS)

In-situ (in the reaction mixture) monitoring techniques provide real-time data on a reaction's progress without the need for manual sampling. This allows for a deep understanding of reaction kinetics, the detection of transient intermediates, and the identification of reaction endpoints with high precision. nih.gov Fourier Transform Infrared (FTIR) spectroscopy (often referred to by the trade name ReactIR) and Online Mass Spectrometry are two prominent examples. mt.comnih.gov

Detailed Research Findings:

ReactIR (In-situ FTIR): ReactIR utilizes a probe that is inserted directly into the reaction vessel. The probe measures the infrared spectrum of the reaction mixture continuously. By tracking the intensity of absorption bands corresponding to specific functional groups, one can monitor the concentration of reactants, products, and intermediates in real-time. mt.com

In the synthesis of this compound from 5-methyl-3-pyridinecarbonitrile, ReactIR could be used to:

Monitor Reactant Consumption: Track the disappearance of the C-H stretching and bending vibrations of the methyl group of the starting material.

Monitor Product Formation: Track the appearance of the C-Br stretching vibration of the bromomethyl group in the product.

Monitor Intermediates: Potentially detect transient species involved in the bromination mechanism.

Ensure Reaction Completion: The reaction is complete when the reactant peaks have vanished and the product peaks have stabilized.

The table below lists key functional groups and their characteristic infrared frequencies relevant to this transformation.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Compound
Methyl (CH₃)C-H Stretch/Bend~2960, ~1375Reactant (5-methyl-3-pyridinecarbonitrile)
Nitrile (C≡N)C≡N Stretch~2230Reactant & Product
Pyridine RingRing Vibrations~1600-1400Reactant & Product
Bromomethyl (CH₂Br)C-Br Stretch~650-550Product (this compound)

Online Mass Spectrometry: Online MS involves continuously drawing a small amount of the reaction mixture from the reactor (often a flow reactor) and feeding it directly into a mass spectrometer. durham.ac.uk This technique is extremely sensitive and provides molecular weight information about the components in the mixture. It is exceptionally useful for optimizing reaction conditions, such as temperature, pressure, and residence time, by rapidly assessing the impact of these changes on product formation and by-product generation. ichrom.com

For example, in a continuous flow synthesis of this compound, online MS could be used to quickly screen different temperatures for the bromination step. The mass spectrometer would monitor the ion currents corresponding to the starting material (m/z), the desired product (m/z), and any potential by-products (e.g., dibrominated species). By analyzing the data, chemists can rapidly identify the optimal temperature that maximizes the yield of the desired product while minimizing impurities. ichrom.comrsc.org

Future Directions and Emerging Research Avenues for 5 Bromomethyl Nicotinonitrile Chemistry

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of 5-(bromomethyl)nicotinonitrile and its derivatives is a paramount goal for future research. While traditional synthetic methods exist, they often rely on harsh reagents and produce significant waste. The focus is now shifting towards greener alternatives that minimize environmental impact while maximizing efficiency.

Future research in this area will likely concentrate on several key strategies:

Catalytic Approaches: The exploration of novel catalysts, including transition metal complexes and organocatalysts, could lead to more selective and efficient syntheses. For instance, the development of catalytic systems for the direct bromination of 5-methylnicotinonitrile under mild conditions would represent a significant advancement.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis of this compound offers a highly sustainable approach. Enzymes can operate under mild conditions in aqueous media, offering high chemo-, regio-, and stereoselectivity.

Renewable Feedstocks: Investigating the synthesis of the nicotinonitrile core from renewable bio-based feedstocks is a long-term goal for sustainable chemistry. This would involve developing novel synthetic pathways that diverge from traditional petrochemical-based routes.

Synthesis StrategyKey AdvantagesResearch Focus
Catalytic Approaches High efficiency, selectivity, and atom economy.Development of novel transition metal and organocatalysts.
Biocatalysis Mild reaction conditions, high selectivity, and use of renewable resources.Identification and engineering of enzymes for specific transformations.
Renewable Feedstocks Reduced reliance on fossil fuels and lower carbon footprint.Design of synthetic routes from biomass-derived starting materials.

Exploration of Unprecedented Reactivity Modes

The reactivity of this compound is largely dictated by the presence of the bromomethyl group, which readily participates in nucleophilic substitution reactions. However, there is significant potential to uncover and exploit novel reactivity modes of this versatile molecule.

Future explorations may include:

Radical Chemistry: Investigating the participation of this compound in radical reactions could open up new avenues for carbon-carbon and carbon-heteroatom bond formation. Photoredox catalysis, for example, could be employed to generate radical intermediates under mild conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions: While the bromomethyl group is typically associated with nucleophilic substitution, its potential as a partner in cross-coupling reactions remains underexplored. Developing conditions for reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings at the bromomethyl position would significantly expand its synthetic utility.

Cycloaddition Reactions: Exploring the participation of the nicotinonitrile ring in cycloaddition reactions could lead to the synthesis of novel polycyclic and heterocyclic scaffolds with interesting biological properties.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry into continuous flow and automated synthesis platforms represents a significant step towards more efficient, scalable, and safer chemical production. nih.gov Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. nih.gov

Key areas of development include:

Telescoped Reactions: Designing multi-step synthetic sequences in a continuous flow setup, where the product of one reaction is directly fed into the next reactor without isolation, can significantly reduce reaction times and waste. nih.gov

In-line Analysis and Optimization: The integration of real-time analytical techniques, such as spectroscopy and chromatography, into flow reactors allows for continuous monitoring of reaction progress and rapid optimization of reaction conditions.

Automated Library Synthesis: Combining flow chemistry with robotic platforms can enable the automated synthesis of large libraries of this compound derivatives for high-throughput screening in drug discovery and materials science.

TechnologyAdvantagesFuture Applications for this compound
Flow Chemistry Improved safety, scalability, and process control.Multi-step synthesis of complex derivatives, handling of hazardous reagents.
Automated Synthesis High-throughput synthesis and rapid library generation.Discovery of new bioactive molecules and materials with tailored properties.

Applications in Photocatalysis and Electrosynthesis

Photocatalysis and electrosynthesis are emerging as powerful and sustainable tools in organic synthesis. These methods utilize light or electricity, respectively, to drive chemical reactions, often under mild conditions and with high selectivity. The application of these technologies to the chemistry of this compound is a promising area for future research.

Potential applications include:

Photoredox-Catalyzed Reactions: Visible-light photoredox catalysis can be used to generate radical intermediates from this compound, enabling a range of novel transformations such as C-H functionalization and cross-coupling reactions.

Electrochemical Synthesis: Electrosynthesis offers a reagent-free method for oxidation and reduction reactions. This could be applied to the synthesis of novel derivatives of this compound or to the modification of the nicotinonitrile ring.

Photo- and Electro-initiated Polymerizations: The use of this compound as a functional monomer in photo- or electro-initiated polymerization reactions could lead to the development of novel polymers with interesting electronic and optical properties.

Synergistic Approaches Combining this compound with Other Reagents

The development of synergistic reaction systems, where this compound is combined with other reagents to achieve novel transformations, is a key area for future innovation. These approaches can lead to the rapid construction of molecular complexity from simple starting materials.

Examples of potential synergistic approaches include:

Multicomponent Reactions: Designing novel multicomponent reactions that incorporate this compound as a key building block would allow for the one-pot synthesis of complex heterocyclic structures. nih.govmdpi.com

Cascade Reactions: Developing cascade or tandem reactions initiated by the reaction of this compound could enable the efficient synthesis of complex molecular architectures in a single synthetic operation.

Combination with Other Functional Groups: Investigating the interplay between the bromomethyl group and other functional groups on the nicotinonitrile ring can lead to the discovery of new reactivity patterns and synthetic strategies.

By pursuing these future directions, the scientific community can continue to unlock the full potential of this compound as a versatile building block for the synthesis of novel molecules with a wide range of applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Bromomethyl)nicotinonitrile, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via bromination of a nicotinonitrile precursor using reagents like N-bromosuccinimide (NBS) in solvents such as CCl₄ or DMF, with AIBN as a radical initiator. Reaction optimization involves controlling temperature (reflux conditions) and stoichiometric ratios to minimize side reactions like over-bromination. Continuous flow reactors may improve scalability and yield in industrial settings . Purification via recrystallization or column chromatography ensures high purity (>95%) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood to prevent inhalation or skin contact. In case of exposure:

  • Inhalation : Move to fresh air; seek medical attention if symptoms persist .
  • Skin/Eye Contact : Rinse with water for 15 minutes and consult a physician .
  • Storage : Keep in airtight containers at 2–8°C, away from light and moisture to prevent decomposition .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ ~4.5 ppm for -CH₂Br) .
  • HPLC/MS : Verify purity and molecular weight (expected m/z: ~211 for C₇H₅BrN₂) .
  • Elemental Analysis : Validate C, H, N, Br content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How does the bromomethyl group in this compound influence its reactivity in nucleophilic substitutions?

  • Methodological Answer : The bromomethyl group acts as a strong electrophile, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Reactivity can be modulated by solvent polarity (e.g., DMF enhances nucleophilicity) and steric hindrance. Kinetic studies using GC/MS or in-situ IR can track substitution rates .

Q. What strategies minimize side reactions (e.g., elimination, dimerization) during derivatization of this compound?

  • Methodological Answer :

  • Temperature Control : Lower temperatures (0–25°C) reduce elimination pathways .
  • Catalytic Additives : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction selectivity .
  • Protecting Groups : Temporarily block reactive sites (e.g., nitrile) to prevent unwanted cross-coupling .

Q. How can this compound be applied in drug discovery, particularly for enzyme inhibition studies?

  • Methodological Answer : The bromomethyl group facilitates covalent bonding with catalytic residues (e.g., cysteine thiols in kinases). Example protocol:

Incubate the compound with target enzymes (e.g., KDM5 histone demethylases) in buffered solutions (pH 7.4).

Monitor inhibition via fluorescence assays (e.g., AlphaScreen) or X-ray crystallography to confirm binding modes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.